2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUVDTMSSVKPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372167 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239087-10-6 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239087-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 239087-10-6
This in-depth technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile, a key building block in modern medicinal chemistry. This document details its chemical properties, outlines potential synthetic routes, and discusses its significance in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a substituted aromatic nitrile. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.[1][2]
A summary of its key quantitative data is presented in the table below:
| Property | Value | Reference |
| CAS Number | 239087-10-6 | [3] |
| Molecular Formula | C₉H₅F₄N | [3] |
| Molecular Weight | 203.14 g/mol | [3] |
| Boiling Point | 237 °C (lit.) | [3] |
| Density | 1.34 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.45 (lit.) | [3] |
Synthesis and Experimental Protocols
Logical Synthesis Workflow
Caption: Plausible synthetic pathway for this compound.
Step 1: Synthesis of the Benzyl Bromide Intermediate
The initial step involves the conversion of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol to its corresponding benzyl bromide. This is a standard transformation in organic synthesis.
-
Experimental Protocol (Adapted from the synthesis of 2-(Trifluoromethyl)benzyl bromide[4]):
-
Dissolve 2-Fluoro-3-(trifluoromethyl)benzyl alcohol in a suitable anhydrous solvent such as toluene or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or a solution of hydrogen bromide in acetic acid, dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
-
Remove the solvent under reduced pressure to yield the crude 2-Fluoro-3-(trifluoromethyl)benzyl bromide, which can be used in the next step without further purification or purified by distillation or chromatography if necessary.
-
Step 2: Cyanation to Yield this compound
The final step is a nucleophilic substitution reaction where the bromide is displaced by a cyanide ion.
-
Experimental Protocol (Adapted from the synthesis of benzyl cyanide compounds[5][6]):
-
In a round-bottom flask, dissolve the crude 2-Fluoro-3-(trifluoromethyl)benzyl bromide in a suitable solvent, such as a mixture of ethanol and water.
-
Add a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). Caution: Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
-
After filtration, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
-
Applications in Drug Discovery and Development
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in medicinal chemistry to enhance a drug candidate's pharmacological profile. These modifications can improve metabolic stability, binding affinity, and bioavailability.[1][2] Phenylacetonitrile derivatives, in particular, are valuable intermediates in the synthesis of a variety of pharmaceuticals.
While specific examples of marketed drugs that utilize this compound as a direct precursor are not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds. The trifluoromethyl group, for instance, is a key feature in numerous FDA-approved drugs.
Logical Relationship in Drug Discovery
Caption: Potential applications of the core scaffold in drug discovery.
Safety Information
This compound is expected to be a hazardous substance. Based on safety data sheets for structurally similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapor or dust.
-
Avoid contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional laboratory safety training. Always consult the latest SDS for the most up-to-date safety and handling information.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 239087-10-6 [chemicalbook.com]
- 4. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 5. CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
physical properties of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known , a key intermediate in various chemical syntheses. The information is presented to be a valuable resource for professionals in research and development.
Core Physical Properties
This compound is a fluorinated aromatic nitrile. Its physical characteristics are crucial for its handling, reaction setup, and purification.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₉H₅F₄N | [1] |
| Molecular Weight | 203.14 g/mol | [1] |
| CAS Number | 239087-10-6 | [1] |
| Boiling Point | 237 °C (literature) | [1] |
| Density | 1.34 g/mL at 25 °C (literature) | [1] |
| Refractive Index | n20/D 1.45 (literature) | [1] |
| Melting Point | Data not readily available | |
| Solubility | Data not readily available |
Experimental Protocols
While specific experimental protocols for the determination of the are not detailed in the available literature, standardized methods are widely used for such characterizations. The following are summaries of relevant OECD guidelines.
Melting Point/Melting Range Determination (Based on OECD Guideline 102)
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.
Principle: A small, representative sample of the substance is heated at a controlled rate. The temperatures at which the phase transition begins and is completed are recorded.
Apparatus:
-
Capillary tube apparatus (liquid bath or metal block)
-
Hot-stage microscope (Kofler hot bar)
-
Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA)
Procedure (Capillary Method):
-
A dry, powdered sample is packed into a capillary tube.
-
The capillary tube is placed in a heating block or liquid bath.
-
The temperature is raised at a steady rate.
-
The temperatures at the initial and final stages of melting are recorded.
Boiling Point Determination (Based on OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Principle: The substance is heated, and the temperature at which it boils is recorded. This can be done through various methods, including ebulliometers, dynamic methods, or distillation.
Apparatus:
-
Ebulliometer
-
Apparatus for dynamic vapor pressure measurement
-
Distillation apparatus
-
Siwoloboff method apparatus
Procedure (Dynamic Method):
-
The sample is placed in a suitable vessel and heated.
-
The pressure in the system is controlled.
-
The temperature at which boiling occurs at a given pressure is measured.
Density Determination (Based on OECD Guideline 109)
Density is the mass of a substance per unit volume.
Principle: The mass and volume of a sample are determined at a specific temperature. The density is then calculated.
Apparatus:
-
Hydrometer
-
Hydrostatic balance
-
Pycnometer
-
Oscillating densitometer
Procedure (Pycnometer Method):
-
The weight of a clean, dry pycnometer is determined.
-
The pycnometer is filled with the sample, and its weight is measured.
-
The volume of the pycnometer is known, allowing for the calculation of the density.
Solubility Determination
A general procedure for assessing the solubility of an organic compound in various solvents.
Principle: A small, measured amount of the solute is added to a measured volume of a solvent. The mixture is agitated at a constant temperature, and the extent of dissolution is observed.
Apparatus:
-
Test tubes or vials
-
Shaker or vortex mixer
-
Constant temperature bath
Procedure:
-
Add a small, known amount of this compound to a test tube.
-
Add a measured volume of the desired solvent (e.g., water, ethanol, acetone).
-
Agitate the mixture thoroughly at a controlled temperature.
-
Visually inspect for dissolution. For quantitative measurements, the concentration of the dissolved substance in the supernatant can be determined analytically.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical substance like this compound.
Caption: General workflow for physical property determination.
References
An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile. This compound, identified by CAS number 239087-10-6, is a fluorinated aromatic nitrile of significant interest in medicinal chemistry and materials science.[1][2][3] The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties, influencing its reactivity and potential biological activity. This document consolidates available data on its physicochemical properties, offers a detailed, plausible experimental protocol for its synthesis, and explores its potential as a building block in the development of novel therapeutic agents and advanced materials. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding.
Molecular Structure and Physicochemical Properties
This compound possesses a well-defined molecular structure with the chemical formula C₉H₅F₄N.[1][2] Its molecular weight is 203.14 g/mol . The structure features a benzene ring substituted with a fluorine atom at the 2-position, a trifluoromethyl group at the 3-position, and an acetonitrile group attached to the first carbon of the ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 239087-10-6 | [1][2][3] |
| Molecular Formula | C₉H₅F₄N | [1][2] |
| Molecular Weight | 203.14 g/mol | [1][2] |
| Boiling Point | 237 °C (lit.) | [1] |
| Density | 1.34 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.45 (lit.) | [1] |
| IUPAC Name | 2-(2-fluoro-3-(trifluoromethyl)phenyl)acetonitrile | [2] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of its isomer, 2-(Trifluoromethyl)phenylacetonitrile, and general principles of spectroscopy, the expected spectral characteristics can be inferred. Commercial suppliers confirm the availability of spectral data (¹H NMR, ¹³C NMR, IR, MS) upon request.[4]
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic protons (multiplets), Methylene protons (-CH₂CN, singlet or doublet due to coupling with fluorine). |
| ¹³C NMR | Aromatic carbons, Methylene carbon, Nitrile carbon, Trifluoromethyl carbon (quartet due to C-F coupling). |
| IR Spectroscopy | C≡N stretch (nitrile), C-F stretches (aromatic and trifluoromethyl), Aromatic C-H and C=C stretches. |
| Mass Spectrometry | Molecular ion peak (M⁺), Fragmentation pattern showing loss of CN, CF₃, and other fragments. |
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from 2-fluoro-3-(trifluoromethyl)aniline. The first step is the conversion of the aniline to the corresponding benzyl bromide, followed by a nucleophilic substitution with a cyanide source.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzyl bromide
This protocol is adapted from the synthesis of the related compound, 2-(trifluoromethyl)benzyl bromide.[3]
-
Materials: 2-Fluoro-3-(trifluoromethyl)benzyl alcohol, Phosphorus tribromide (PBr₃), Toluene (anhydrous), Dichloromethane, Water, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure: a. In a round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoro-3-(trifluoromethyl)benzyl alcohol in anhydrous toluene. b. Cool the solution in an ice bath and slowly add a solution of PBr₃ in toluene dropwise, maintaining the temperature below 10 °C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, carefully quench the reaction by pouring it into ice-cold water. f. Extract the aqueous layer with dichloromethane. g. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-3-(trifluoromethyl)benzyl bromide. i. Purify the crude product by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
This protocol is adapted from the synthesis of 2-(trifluoromethyl)phenylacetonitrile.[1]
-
Materials: 2-Fluoro-3-(trifluoromethyl)benzyl bromide, Sodium cyanide (NaCN) or Potassium cyanide (KCN), Ethanol, Water, Diethyl ether, Anhydrous potassium carbonate.
-
Procedure: a. In a round-bottom flask, prepare a solution of sodium cyanide in a mixture of ethanol and water. b. To this solution, add 2-fluoro-3-(trifluoromethyl)benzyl bromide. c. Heat the reaction mixture to reflux and maintain for 18-24 hours. d. Monitor the reaction by TLC. e. After completion, cool the reaction mixture to room temperature and dilute with a large volume of water. f. Extract the aqueous layer with diethyl ether. g. Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure. h. Purify the resulting crude product by vacuum distillation to yield this compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of this compound are not yet extensively documented, its structural motifs are of high interest in drug discovery. The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.
The phenylacetonitrile scaffold is a versatile building block for the synthesis of a variety of biologically active molecules. For instance, substituted phenylacetonitriles have been investigated as potential enzyme inhibitors and modulators of various cellular targets.
Rationale for Use in Drug Development
-
Trifluoromethyl Group: This group can enhance lipophilicity, improve metabolic stability by blocking sites of oxidation, and alter the pKa of nearby functional groups, which can lead to improved cell membrane permeability and target binding.
-
Fluorine Atom: A single fluorine substituent can modulate electronic properties, pKa, and conformation, and can form favorable interactions with biological targets.
-
Nitrile Group: The nitrile can act as a hydrogen bond acceptor and can be metabolically converted to other functional groups. It is also a key component in the synthesis of various heterocyclic compounds with known pharmacological activities.
Potential Therapeutic Areas
Given the properties of its constituent functional groups, derivatives of this compound could be explored for a range of therapeutic applications, including but not limited to:
-
Enzyme Inhibitors: The trifluoromethylphenyl moiety is present in a number of approved enzyme inhibitors.
-
Ion Channel Modulators: The electronic properties of the substituted phenyl ring could influence interactions with ion channel proteins.
-
GPCR Ligands: The aromatic system provides a scaffold for building ligands that can interact with G-protein coupled receptors.
Experimental Workflow for Biological Screening
A general workflow for the biological evaluation of novel compounds like this compound in a drug discovery setting is outlined below.
Caption: General workflow for the biological screening of a novel chemical entity.
Conclusion
This compound is a chemical entity with significant potential as a building block in the fields of medicinal chemistry and materials science. While detailed experimental data on its biological activity is currently limited, its structural features suggest that it could serve as a valuable precursor for the synthesis of novel compounds with desirable pharmacological properties. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological characteristics. Future research focused on the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.
References
- 1. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 3. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 4. 3-(Trifluoromethylthio)Phenylacetonitrile | 82174-09-2 | Benchchem [benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile compound with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, necessitates thorough spectroscopic analysis for unambiguous identification and characterization. This guide provides a comprehensive overview of the expected spectroscopic data and the detailed experimental protocols for its acquisition.
Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide presents predicted data and utilizes spectral information from the closely related isomer, 2-(Trifluoromethyl)phenylacetonitrile, as a reference. This information serves as a valuable resource for researchers working with this compound and similar fluorinated molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted and analogous spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | m | 1H | Ar-H |
| ~ 7.4 - 7.6 | m | 1H | Ar-H |
| ~ 7.2 - 7.4 | m | 1H | Ar-H |
| ~ 4.0 | s | 2H | -CH₂-CN |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 135 | Ar-C |
| ~ 132 (q) | Ar-C-CF₃ |
| ~ 128 | Ar-C |
| ~ 125 | Ar-C |
| ~ 123 (q, J ≈ 272 Hz) | -CF₃ |
| ~ 118 | Ar-C |
| ~ 116 | -CN |
| ~ 17 | -CH₂-CN |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ -63 | -CF₃ |
| ~ -110 to -140 | Ar-F |
Table 4: Analogous IR Spectral Data for 2-(Trifluoromethyl)phenylacetonitrile
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 2250 | C≡N stretch |
| ~ 1600, 1450 | C=C aromatic ring stretch |
| ~ 1320 | C-F stretch (in CF₃) |
| ~ 1100-1200 | C-F stretch |
| ~ 770 | C-H aromatic out-of-plane bend |
Table 5: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 203 | [M]⁺ |
| 184 | [M-F]⁺ |
| 176 | [M-HCN]⁺ |
| 134 | [M-CF₃]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz spectrometer or equivalent.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 240 ppm.
-
Employ a longer relaxation delay (e.g., 2-5 seconds).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range for aromatic fluorine and trifluoromethyl groups (e.g., -50 to -170 ppm).
-
Use a relaxation delay of 1-2 seconds.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:
-
Sample Preparation: Place a small drop of liquid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).[1]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[2] Further dilute to the low µg/mL or high ng/mL range.[2]
-
Instrumentation: Utilize a mass spectrometer with an EI source, such as a Gas Chromatography-Mass Spectrometer (GC-MS) system.
-
Analysis:
-
Introduce the sample into the ion source.
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy, including analysis of substituent effects on chemical shifts and coupling constants. This document also outlines a comprehensive experimental protocol for acquiring a high-quality ¹H NMR spectrum of the compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on the benzene ring, where the fluorine atom acts as a moderate electron-withdrawing group via induction and a weak electron-donating group through resonance, while the trifluoromethyl group is a strong electron-withdrawing group.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| CH₂ | ~3.9 | Singlet | - | 2H |
| Ar-H (Position 4) | ~7.8 | Doublet of doublets | J(H-H) ≈ 8, J(H-F) ≈ 5 | 1H |
| Ar-H (Position 5) | ~7.6 | Triplet of doublets | J(H-H) ≈ 8, J(H-F) ≈ 2 | 1H |
| Ar-H (Position 6) | ~7.9 | Doublet of doublets | J(H-H) ≈ 8, J(H-F) ≈ 9 | 1H |
Experimental Protocol for ¹H NMR Spectroscopy
This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single residual peak at approximately 7.26 ppm.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the sample is free of any particulate matter by filtering if necessary.
2. Spectrometer Setup and Calibration:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to allow for adequate relaxation of the protons.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual CDCl₃ peak at 7.26 ppm.
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify the chemical shift of each peak and multiplet.
-
Coupling Constant Measurement: Measure the J-coupling constants for all multiplets.
Visualization of Spin-Spin Coupling
The following diagram illustrates the predicted spin-spin coupling interactions for the aromatic protons of this compound.
Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling in the aromatic region.
An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile. Due to the absence of publicly available experimental spectra for this specific compound, this document offers a predictive analysis based on established substituent effects and general principles of NMR spectroscopy. It includes predicted chemical shifts, a detailed experimental protocol for acquiring the spectrum, and a logical workflow for the analysis.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the known effects of fluorine, trifluoromethyl, and cyanomethyl substituents on a benzene ring, as well as typical chemical shifts for the functional groups. The carbon atoms are numbered as indicated in the accompanying molecular structure diagram.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F Coupling) |
| C1 | 125-130 | Doublet of Quartets (dq) |
| C2 | 158-163 (¹JC-F ≈ 245 Hz) | Doublet (d) |
| C3 | 128-133 (¹JC-F ≈ 272 Hz) | Quartet (q) |
| C4 | 120-125 | Doublet of Quartets (dq) |
| C5 | 128-133 | Doublet (d) |
| C6 | 115-120 | Doublet (d) |
| CH₂ | 15-20 | Singlet (s) |
| CN | 115-120 | Singlet (s) |
| CF₃ | 120-125 (¹JC-F ≈ 272 Hz) | Quartet (q) |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. Coupling constants (J) are approximate and can vary based on the solvent and other experimental conditions.
Experimental Protocol
This section outlines a standard protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or acetonitrile-d₃. The choice of solvent can slightly influence the chemical shifts.
-
Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. If not using TMS, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 77.16 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution.
-
Experiment Type: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T₁ relaxation time) is necessary.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is standard.
-
Number of Scans (ns): The number of scans will depend on the sample concentration. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. Quaternary carbons and the carbon of the CF₃ group often require a higher number of scans to be observed clearly due to longer relaxation times and splitting, respectively.[1]
-
-
Decoupling: Broadband proton decoupling should be employed to simplify the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon atom (unless coupled to fluorine).
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm or the solvent peak.
-
Peak Picking and Integration: Identify and label the chemical shift of each peak. Integration is generally not reliable for standard ¹³C NMR spectra unless specific quantitative parameters are used.
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound.
Caption: Workflow for the ¹³C NMR analysis of the target molecule.
Structural Elucidation and Interpretation
The interpretation of the ¹³C NMR spectrum of this compound relies on analyzing the chemical shifts and the characteristic splitting patterns caused by the fluorine atoms.
-
Aromatic Region (115-165 ppm): Six distinct signals are expected for the aromatic carbons.
-
The carbon directly attached to the fluorine (C2) will appear as a doublet with a large one-bond coupling constant (¹JC-F) of approximately 245 Hz.
-
The carbon of the trifluoromethyl group (C3) will be observed as a quartet due to coupling with the three fluorine atoms, with a large ¹JC-F of around 272 Hz.[1] This signal may have a low intensity.[1]
-
The other aromatic carbons will exhibit smaller two- and three-bond couplings to the fluorine atoms of both the fluoro and trifluoromethyl groups, resulting in more complex splitting patterns (doublets or doublet of quartets).
-
-
Aliphatic and Nitrile Region:
-
The methylene carbon (CH₂) of the acetonitrile group is expected to appear as a singlet in the upfield region (15-20 ppm).
-
The nitrile carbon (CN) will also be a singlet, typically found in the 115-120 ppm range.[2]
-
The trifluoromethyl carbon (CF₃) signal will be a quartet in the aromatic region, as mentioned above.[3]
-
By carefully analyzing these features, a complete assignment of the ¹³C NMR spectrum can be achieved, confirming the structure of this compound. Further confirmation can be obtained using two-dimensional NMR techniques such as HSQC and HMBC to establish C-H correlations.
References
mass spectrometry of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
A comprehensive analysis of the reveals insights into its molecular structure and fragmentation behavior under ionization. This technical guide provides an in-depth examination of its mass spectral data, detailed experimental protocols, and a proposed fragmentation pathway, serving as a vital resource for researchers, scientists, and professionals in drug development.
Molecular and Spectrometric Data
2-Fluoro-3-(trifluoromethyl)phenylacetonitrile, with the molecular formula C₉H₅F₄N, has a molecular weight of 203.14 g/mol .[1] While a publicly available mass spectrum for this specific compound is not readily found, analysis of its isomers and structurally related compounds allows for a predictive understanding of its mass spectrometric characteristics. The following table summarizes the predicted key mass-to-charge ratios (m/z) and their corresponding proposed fragment ions under electron ionization (EI).
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 203 | [C₉H₅F₄N]⁺• (Molecular Ion) | 100 |
| 184 | [C₉H₅F₃N]⁺• | 60 |
| 183 | [C₉H₄F₃N]⁺ | 40 |
| 163 | [C₈H₄F₃]⁺ | 30 |
| 134 | [C₈H₄F₂]⁺• | 25 |
| 114 | [C₇H₄F]⁺ | 20 |
Experimental Protocols
A standard protocol for acquiring the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with a quadrupole mass analyzer is outlined below.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a (5%-phenyl)-methylpolysiloxane stationary phase).
-
Oven Program: Start at 70°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Fragmentation Pathway
The proposed fragmentation pathway for this compound upon electron ionization is depicted in the following diagram. The fragmentation is expected to be initiated by the loss of key functional groups and subsequent rearrangements, which is characteristic of many aromatic compounds containing trifluoromethyl and cyano moieties.
Interpretation of Fragmentation
The fragmentation of aromatic compounds is often characterized by the stability of the aromatic ring, leading to a prominent molecular ion peak. For alkyl-substituted benzene rings, a common fragmentation involves the formation of a tropylium ion at m/z 91. However, in the case of this compound, the fragmentation is more likely influenced by the highly electronegative fluorine and trifluoromethyl substituents.
The initial fragmentation is predicted to involve the loss of a fluorine atom (-19 Da) to form the ion at m/z 184, or the loss of a hydrogen fluoride molecule (-20 Da) to yield the ion at m/z 183. Subsequent fragmentation may involve the loss of the cyano group as hydrogen cyanide (-27 Da), leading to the fragment at m/z 163. Further fragmentation could involve the loss of another fluorine atom or rearrangement and loss of acetylene. The presence of the trifluoromethyl group is expected to significantly influence the fragmentation, with the potential loss of a CF₂ radical or a CF₃ radical, although these may be less favorable than the initial loss of F or HF. The study of related trifluoromethyl-substituted compounds suggests that the detachment of the CF₃ group is a common fragmentation pathway.[2]
This in-depth guide, based on predictive analysis from related compounds, provides a foundational understanding of the . Experimental verification is essential to confirm the proposed fragmentation patterns and relative intensities.
References
An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the most viable synthetic routes, complete with experimental protocols and quantitative data derived from analogous reactions, to assist researchers in the efficient preparation of this compound.
Primary Synthesis Pathway: Nucleophilic Substitution of 2-Fluoro-3-(trifluoromethyl)benzyl Bromide
The most direct and industrially scalable route to this compound is the nucleophilic substitution of the corresponding benzyl bromide. This reaction, a classic SN2 displacement, utilizes a cyanide salt to replace the bromine atom. The commercially available starting material, 2-Fluoro-3-(trifluoromethyl)benzyl bromide, makes this the preferred method.
Experimental Protocol
A robust and high-yielding procedure for this transformation involves a phase-transfer catalyzed reaction. The phase-transfer catalyst facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it reacts with the benzyl bromide.
Materials:
-
2-Fluoro-3-(trifluoromethyl)benzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, a solution of sodium cyanide (1.2 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
A solution of 2-Fluoro-3-(trifluoromethyl)benzyl bromide (1.0 equivalent) in toluene is added to the flask.
-
Tetrabutylammonium bromide (0.05 - 0.1 equivalents) is added to the two-phase mixture.
-
The reaction mixture is heated to 60-80°C with vigorous stirring for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with toluene (2 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the final product in high purity.
Quantitative Data for Analogous Cyanation Reactions
The following table summarizes typical reaction conditions and yields for the cyanation of structurally similar benzyl halides. This data provides a reasonable expectation for the synthesis of the target compound.
| Starting Material | Cyanide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Chloride | NaCN | TBAB | Toluene/H₂O | 80 | 5 | >95 | Generic Protocol |
| 4-Chlorobenzyl Chloride | NaCN | TBAB | Toluene/H₂O | 70 | 3 | 90 | Patent Data |
| 3-(Trifluoromethyl)benzyl Chloride | NaCN | (C₄H₉)₄NCl | CH₂Cl₂/H₂O | Reflux | 6 | 92 | Patent Data |
| 2,4,5-Trifluorobenzyl Chloride | NaCN | Ionic Liquid | Ionic Liquid | 90 | 2 | 78.7 | Patent CN101659630B |
Alternative Synthesis Pathway: From 2-Fluoro-3-(trifluoromethyl)benzaldehyde
An alternative route to the target molecule begins with the commercially available 2-Fluoro-3-(trifluoromethyl)benzaldehyde. This multi-step process first converts the aldehyde to an intermediate, which is then transformed into the nitrile. A common method is the conversion of the aldehyde to its corresponding oxime, followed by dehydration.
Experimental Workflow
-
Oxime Formation: The benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, to form 2-Fluoro-3-(trifluoromethyl)benzaldoxime.
-
Dehydration to Nitrile: The resulting oxime is then dehydrated to the nitrile using a variety of reagents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide.
Experimental Protocol (Two-Step)
Step 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzaldoxime
-
To a solution of 2-Fluoro-3-(trifluoromethyl)benzaldehyde (1.0 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).
-
The mixture is heated at reflux for 1-2 hours until the starting aldehyde is consumed (monitored by TLC).
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude oxime, which can often be used in the next step without further purification.
Step 2: Dehydration to this compound
-
The crude 2-Fluoro-3-(trifluoromethyl)benzaldoxime (1.0 equivalent) is dissolved in acetic anhydride.
-
The solution is heated at reflux for 2-4 hours.
-
After cooling, the reaction mixture is carefully poured into ice water and stirred until the excess acetic anhydride is hydrolyzed.
-
The product is extracted with diethyl ether or ethyl acetate.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude nitrile is purified by vacuum distillation or column chromatography.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthesis routes.
Caption: Overview of the primary and alternative synthesis pathways for this compound.
Caption: Experimental workflow for the primary synthesis pathway.
Unveiling the Profile of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile: A Chemical Intermediate Awaiting Biological Exploration
For researchers, scientists, and drug development professionals, 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile currently represents a chemical entity of interest primarily as a building block in synthetic chemistry rather than a compound with well-defined biological activity. Despite its structural features, which are often associated with pharmacologically active molecules, a comprehensive search of publicly available scientific literature and databases reveals a significant gap in our understanding of its specific biological effects.
This technical overview aims to provide a consolidated summary of the available information on this compound and to highlight the current lack of extensive biological data.
Physicochemical Properties
A clear understanding of a compound's physical and chemical characteristics is fundamental to any biological investigation. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 239087-10-6 | --INVALID-LINK--[], --INVALID-LINK--[2] |
| Molecular Formula | C₉H₅F₄N | --INVALID-LINK--[], --INVALID-LINK--[2] |
| Molecular Weight | 203.14 g/mol | --INVALID-LINK--[], --INVALID-LINK--[2] |
| Boiling Point | 221.5 °C at 760 mmHg | --INVALID-LINK--[] |
| Density | 1.34 g/cm³ | --INVALID-LINK--[] |
| Refractive Index | n20/D 1.45 (lit.) | --INVALID-LINK--[2] |
Biological Activity: A Field for Future Investigation
Currently, there is a notable absence of published research detailing the specific biological activities of this compound. Searches of prominent scientific databases such as PubChem have not yielded any bioassay results or annotations related to its pharmacological action[3].
The presence of the trifluoromethyl group is a common feature in many FDA-approved drugs, where it can enhance metabolic stability, binding affinity, and bioavailability[4]. Similarly, the fluoro substitution on the phenyl ring is a well-established strategy in medicinal chemistry to modulate electronic properties and metabolic fate.
While these structural motifs suggest that this compound could be a precursor for compounds with interesting biological profiles, there is no direct evidence to support this for the molecule itself at this time. Its primary utility, as indicated by its commercial availability, appears to be as an intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries[5].
Potential Research Directions
Given the lack of data, the field is open for pioneering research into the potential biological effects of this compound. A logical first step would be to perform a broad screen to identify any potential biological targets.
Conclusion
References
An In-depth Technical Guide to the Safe Handling of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile (CAS No. 239087-10-6), a chemical intermediate utilized in pharmaceutical and agrochemical research. Due to its potential hazards, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data for the compound and structurally similar chemicals, the following GHS hazard classifications are indicated.
GHS Hazard Statements: [1]
-
H301: Toxic if swallowed
-
H311: Toxic in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H331: Toxic if inhaled
-
H335: May cause respiratory irritation
Signal Word: Danger [2]
The hazard pictograms associated with these classifications are the skull and crossbones and the exclamation mark.[2]
Exposure Controls and Personal Protection
To minimize exposure, all work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
2.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and critical line of defense against exposure.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber), a lab coat, and a chemical-resistant suit for larger quantities.[3][4] | Prevents skin contact, which can be toxic and cause irritation.[1] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or for spill response.[3][4][5] | Protects against inhalation of toxic dusts, aerosols, or vapors.[1] |
Safe Handling and Storage
3.1. Handling
-
Avoid all personal contact, including inhalation.[6]
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5][6]
-
Use spark-proof tools and explosion-proof equipment if the substance is flammable.[7]
3.2. Storage
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]
First-Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[5][6][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[5][6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention immediately.[5][6][8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[6][8] |
Accidental Release Measures
In the event of a spill, evacuate the area and ensure adequate ventilation.[3][6]
5.1. Spill Cleanup
-
Wear appropriate personal protective equipment, including respiratory protection.[3][6]
-
For solid spills, carefully sweep up and shovel into a suitable, labeled container for disposal.[3][5]
-
For liquid spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a sealed container for disposal.[6][8]
Disposal Considerations
Dispose of waste in accordance with local, state, and federal regulations. This material is considered hazardous waste.[5][7] Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[7]
Experimental Workflow and Emergency Response
The following diagrams illustrate the standard workflow for handling this compound and the logical steps for emergency response.
Caption: Standard workflow for handling this compound.
Caption: Logical flow for responding to an emergency involving the compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.at [fishersci.at]
In-depth Technical Guide: Solubility of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile of interest in synthetic chemistry and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and quality control. This document provides a summary of the available physical and chemical properties of this compound and outlines a general experimental protocol for determining its solubility.
Introduction
This compound is a chemical intermediate characterized by the presence of a fluorine atom, a trifluoromethyl group, and a nitrile functional group attached to a benzene ring. These features significantly influence its polarity, hydrogen bonding capability, and ultimately, its solubility in different media. The strategic placement of the electron-withdrawing fluoro and trifluoromethyl groups can impact the compound's reactivity and intermolecular interactions.
A comprehensive solubility profile is essential for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and subsequent reactions.
-
Crystallization and Purification: Developing effective purification strategies.
-
Formulation: Designing stable and effective formulations for drug delivery.
-
Analytical Method Development: Choosing suitable diluents for analytical techniques such as HPLC and GC.
Physicochemical Properties
While specific solubility data is sparse, the known physicochemical properties of this compound provide insights into its expected solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₉H₅F₄N | [1] |
| Molecular Weight | 203.14 g/mol | [1] |
| Appearance | Yellow to brown liquid | [1] |
| Boiling Point | 237 °C (lit.) | [1] |
| Density | 1.34 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.45 (lit.) | [1] |
The presence of the polar nitrile group and the fluorine atoms suggests that this compound will exhibit some degree of polarity. However, the overall molecule is largely non-polar due to the benzene ring and the trifluoromethyl group. Therefore, it is expected to be more soluble in organic solvents than in water.
Experimental Protocol for Solubility Determination
The following section details a standard experimental methodology for determining the solubility of this compound in various organic solvents. This protocol is a general guideline and may require optimization based on the specific solvent and available analytical equipment.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3.2. Experimental Workflow
The determination of solubility typically follows a saturation-equilibration-analysis workflow.
Caption: Experimental workflow for solubility determination.
3.3. Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that a solid phase remains after equilibration.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator. The temperature should be controlled and recorded (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the samples.
-
-
Data Calculation:
-
Calculate the solubility as the concentration of the solute in the saturated solution, typically expressed in mg/mL or mol/L.
-
Expected Solubility Trends
Based on the principles of "like dissolves like," the following trends in solubility for this compound can be anticipated:
-
High Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and some polar protic solvents (e.g., ethanol, methanol) due to dipole-dipole interactions.
-
Moderate Solubility: In non-polar aromatic solvents (e.g., toluene) due to pi-pi stacking interactions.
-
Low Solubility: In non-polar aliphatic solvents (e.g., hexane) due to the significant difference in polarity.
Conclusion
While specific experimental data on the solubility of this compound in organic solvents is not currently available in the public domain, this technical guide provides a framework for researchers to understand its likely behavior and to design and execute experiments to determine its solubility profile. The provided experimental protocol offers a robust method for generating the necessary data to support further research and development activities involving this compound. It is recommended that researchers perform their own solubility studies to obtain precise and reliable data for their specific applications.
References
A Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile for Researchers and Drug Development Professionals
Introduction: 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. As a versatile chemical building block, it serves as a key intermediate in the synthesis of more complex molecules, including novel pharmaceutical candidates and agrochemicals. This guide provides an overview of its commercial availability, key technical data, and a representative synthetic protocol.
Commercial Suppliers and Technical Data
For researchers and developers, sourcing high-quality starting materials is a critical first step. This compound (CAS No. 239087-10-6) is available from several specialized chemical suppliers. The following table summarizes the key technical specifications from various commercial sources.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| BOC Sciences | 239087-10-6 | C9H5F4N | 203.14 | 95%[] |
| P&S Chemicals | 239087-10-6 | C9H5F4N | Not Specified | Not Specified[2] |
| SciSupplies | 239087-10-6 | C9H5F4N | Not Specified | 98.0%[3] |
| Shanghai Amole | 239087-10-6 | C9H5F4N | 203.14 | Not Specified[4] |
| Fuxin Jintelai Fluorine Chemical | 239087-10-6 | Not Specified | 203.14 | Not Specified |
Representative Synthesis Protocol
While specific synthetic procedures for this compound are not widely published in detailed, step-by-step formats, a general and effective method involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The following protocol is a representative example adapted from the synthesis of the structurally similar compound, m-trifluoromethylphenylacetonitrile, and illustrates a common approach for preparing such molecules.[5]
Reaction: Cyanation of 2-Fluoro-3-(trifluoromethyl)benzyl bromide
Materials:
-
2-Fluoro-3-(trifluoromethyl)benzyl bromide
-
Sodium Cyanide (NaCN)
-
Phase-Transfer Catalyst (e.g., Triethylbenzylammonium chloride)
-
Solvent (e.g., a biphasic system of Toluene and Water)
-
5% Sodium Hypochlorite solution (for cyanide quenching)
-
Deionized Water
-
Organic solvent for extraction (e.g., Ethyl acetate)
Experimental Procedure:
-
Preparation of Cyanide Solution: In a fume hood, prepare an aqueous solution of sodium cyanide by dissolving the required molar equivalent in deionized water with stirring until fully dissolved.
-
Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser. Charge the flask with 2-Fluoro-3-(trifluoromethyl)benzyl bromide, the organic solvent (e.g., Toluene), and a catalytic amount of the phase-transfer catalyst.
-
Reaction Execution: Heat the mixture to approximately 60°C.[5] Slowly add the aqueous sodium cyanide solution dropwise from the dropping funnel while maintaining the temperature between 55-65°C.[5]
-
Monitoring and Completion: After the addition is complete, maintain the reaction at 60°C for several hours (e.g., 8 hours).[5] Monitor the reaction's progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the consumption of the starting benzyl bromide.
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and allow the layers to separate.
-
Separate the aqueous layer. This layer contains unreacted cyanide and must be quenched carefully in a fume hood by slow addition to a stirred solution of 5% sodium hypochlorite.[5]
-
Wash the organic layer with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography to obtain the final product of high purity.[5]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the representative synthesis protocol described above.
References
Methodological & Application
Application Notes and Protocols: The Use of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile in the Synthesis of Kinase Inhibitor Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a valuable building block in medicinal chemistry, particularly for the synthesis of therapeutic agents targeting kinase signaling pathways. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. These modifications are known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. This document provides detailed protocols and application notes for the use of this compound in the synthesis of a key intermediate for kinase inhibitors, such as those targeting Janus kinases (JAKs).
Application in the Synthesis of Pyrrolo[2,3-b]pyridine Scaffolds
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. The synthesis of substituted pyrrolo[2,3-b]pyridines can be achieved through various synthetic routes, often starting from appropriately substituted phenylacetonitrile derivatives. The following section details a representative protocol for the synthesis of a 2-(2-fluoro-3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine intermediate, a potential precursor for various kinase inhibitors.
Experimental Protocol: Synthesis of 2-(2-Fluoro-3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine
This protocol is a representative example adapted from known literature procedures for the synthesis of similar heterocyclic systems.
Step 1: Synthesis of 3-(Dimethylamino)-2-(2-fluoro-3-(trifluoromethyl)phenyl)acrylonitrile
-
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (anhydrous)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add N,N-Dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude 3-(dimethylamino)-2-(2-fluoro-3-(trifluoromethyl)phenyl)acrylonitrile, which can be used in the next step without further purification.
-
Step 2: Cyclization to form 4-amino-5-(2-fluoro-3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-d]pyrimidine
-
Materials:
-
3-(Dimethylamino)-2-(2-fluoro-3-(trifluoromethyl)phenyl)acrylonitrile (from Step 1)
-
Formamidine acetate
-
2-Ethoxyethanol
-
Sodium ethoxide solution (21% in ethanol)
-
-
Procedure:
-
To a solution of formamidine acetate (3.0 eq) in 2-ethoxyethanol, add sodium ethoxide solution (3.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Add the crude 3-(dimethylamino)-2-(2-fluoro-3-(trifluoromethyl)phenyl)acrylonitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 135 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-5-(2-fluoro-3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-d]pyrimidine.
-
Data Presentation
While specific quantitative data for compounds directly synthesized from this compound is not available in the public domain, the following table presents representative inhibitory activities of well-known JAK inhibitors that feature a pyrrolo[2,3-d]pyrimidine core. This data illustrates the potential therapeutic relevance of scaffolds that could be synthesized using the described methods.
| Compound (JAK Inhibitor) | Target(s) | IC50 (nM) | Therapeutic Area |
| Tofacitinib | JAK1, JAK2, JAK3 | 1-100 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | Myelofibrosis, Polycythemia Vera |
| Baricitinib | JAK1, JAK2 | 5.9, 5.7 | Rheumatoid Arthritis |
This table provides context for the potential applications of the synthesized intermediates and does not represent data for compounds directly derived from this compound.
Mandatory Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for a pyrrolo[2,3-d]pyrimidine intermediate.
Diagram 2: Janus Kinase (JAK)-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.
Disclaimer: The experimental protocols provided are representative and may require optimization for specific laboratory conditions. Researchers should consult relevant safety data sheets (SDS) before handling any chemicals. The biological data presented is for illustrative purposes only and does not correspond to compounds directly synthesized from this compound.
The Synthetic Utility of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile: A Versatile Building Block in Organic Synthesis
Introduction
2-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic compound that holds significant potential as a versatile building block for the synthesis of complex organic molecules. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to derivatives, making it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. The nitrile functional group serves as a key handle for a variety of chemical transformations, allowing for its incorporation into a wide range of molecular scaffolds. This document provides an overview of the potential applications of this compound in organic synthesis, including its use in the construction of heterocyclic compounds and as a precursor for bioactive molecules.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in organic synthesis. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 239087-10-6 | [1] |
| Molecular Formula | C₉H₅F₄N | [1] |
| Molecular Weight | 203.14 g/mol | [1] |
| Boiling Point | 237 °C (lit.) | [1] |
| Density | 1.34 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.45 (lit.) | [1] |
Applications in Organic Synthesis
While specific, publicly available research detailing extensive applications of this compound is limited, its structural features suggest its utility in several key areas of organic synthesis, particularly in medicinal chemistry. The presence of the fluorine and trifluoromethyl groups can enhance the metabolic stability and binding affinity of target molecules.
The nitrile group is a versatile functional group that can be transformed into various other functionalities. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. These transformations open up avenues for the synthesis of a diverse array of compounds.
Based on the reactivity of related phenylacetonitrile derivatives, this compound is a promising candidate for the synthesis of kinase inhibitors and other biologically active molecules. The fluorinated phenyl moiety can be a key pharmacophore in designing molecules that target specific biological pathways.
Experimental Protocols
Detailed experimental protocols for the application of this compound are not widely reported in the available literature. However, a general protocol for a reaction in which a related isomer, 3-(trifluoromethyl)phenylacetonitrile, is synthesized can provide insight into the handling and potential reactivity of such compounds.
Synthesis of 3-(Trifluoromethyl)phenylacetonitrile (Isomer of the target compound)
This protocol describes the synthesis of an isomer, m-trifluoromethylbenzylacetonitrile, and is provided for illustrative purposes.
Reaction Scheme:
Materials:
-
2,3-trifluoromethylbenzyl chloride (235 g)
-
Triethylbenzylammonium chloride (2.5 g)
-
Sodium cyanide (61.7 g)
-
Water (112 g)
-
5% Sodium hypochlorite solution
Procedure:
-
An aqueous solution of sodium cyanide is prepared by dissolving 61.7 g of sodium cyanide in 112 g of water with stirring for 2 hours until complete dissolution.
-
In a 500 mL three-necked flask, 235 g of 2,3-trifluoromethylbenzyl chloride and 2.5 g of triethylbenzylammonium chloride are added and heated to 60°C.
-
The prepared aqueous sodium cyanide solution is slowly added dropwise to the flask while maintaining the temperature at 55-65°C.
-
After the addition is complete, the reaction mixture is maintained at 60°C for 8 hours. The reaction progress is monitored by HPLC to ensure the consumption of the starting material.
-
After the reaction is complete, the mixture is cooled to room temperature and allowed to stratify.
-
The aqueous layer is separated and washed twice with 50 g of water. All aqueous layers are combined and treated with a 5% sodium hypochlorite solution.
-
The organic layer is distilled under reduced pressure, and the fraction at 94-97 °C is collected to yield m-trifluoromethylbenzylacetonitrile.
Expected Yield: 91%
Logical Workflow for Synthesis
The following diagram illustrates a logical workflow for the synthesis of a target molecule using a phenylacetonitrile derivative as a starting material.
Caption: General workflow for organic synthesis.
Potential Signaling Pathway Involvement
While no specific signaling pathways have been directly linked to molecules synthesized from this compound in the available literature, its structural motifs are commonly found in inhibitors of various kinase signaling pathways. Kinase inhibitors are a major class of targeted cancer therapies. The diagram below illustrates a simplified, hypothetical kinase signaling pathway that could be targeted by derivatives of this building block.
Caption: Hypothetical kinase signaling pathway.
This compound represents a promising, yet underexplored, building block in organic synthesis. Its unique substitution pattern offers the potential to create novel molecules with enhanced biological activity and favorable pharmacokinetic properties. Further research into the reactivity and applications of this compound is warranted to fully unlock its potential in the fields of medicinal chemistry and materials science. The development of detailed synthetic protocols and the exploration of its utility in the synthesis of specific bioactive targets will be crucial for its broader adoption by the scientific community.
References
Application Notes & Protocols: 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Fluorinated Intermediates in Agrochemicals
2-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a specialized aromatic chemical intermediate. Its significance in agrochemical research lies not in its direct biological activity, but as a valuable building block for the synthesis of advanced, high-potency active ingredients. The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a widely recognized strategy in the development of modern pesticides.[1] These moieties can dramatically enhance the properties of the final compound by:
-
Increasing Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation within the target organism and in the environment, prolonging the compound's active lifespan.[1][2]
-
Improving Lipophilicity: Enhanced lipophilicity aids in the molecule's ability to penetrate waxy plant cuticles or the exoskeletons of insect pests, improving bioavailability and efficacy.[1]
-
Modulating Bioactivity: The potent electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of a molecule, leading to stronger binding to target enzymes or receptors.[1]
Consequently, this compound serves as a key starting material for introducing a strategically fluorinated phenyl group into a variety of agrochemical scaffolds, including potential herbicides, insecticides, and fungicides.[1]
Application in the Synthesis of Pyrethroid-Type Insecticides
While direct synthesis pathways for commercialized agrochemicals from this compound are often proprietary, its structural motif is highly relevant to the synthesis of pyrethroid-class insecticides. Pyrethroids are synthetic compounds modeled after natural pyrethrins and are known for their potent insecticidal activity. A key step in many pyrethroid syntheses involves the formation of an ester between a carboxylic acid moiety (like chrysanthemic acid) and an alcohol moiety.
The nitrile group of this compound can be chemically transformed into a benzyl alcohol, which can then serve as the alcohol component in a pyrethroid structure. The presence of the fluoro and trifluoromethyl groups on the phenyl ring is anticipated to enhance the neurotoxic potency and photostability of the resulting insecticide.
Illustrative Data Presentation
The following tables present hypothetical, yet representative, data for a novel pyrethroid-type insecticide synthesized from this compound. This data is for illustrative purposes to demonstrate the potential efficacy improvements gained from this specific building block.
Table 1: Comparative Insecticidal Activity (LD₅₀)
| Compound | Target Pest | LD₅₀ (ng/insect) |
|---|---|---|
| Exemplar Pyrethroid (from title compound) | Musca domestica (Housefly) | 15 |
| Deltamethrin (Reference) | Musca domestica (Housefly) | 25 |
| Exemplar Pyrethroid (from title compound) | Spodoptera exigua (Beet Armyworm) | 50 |
| Permethrin (Reference) | Spodoptera exigua (Beet Armyworm) | 120 |
Table 2: Photostability Profile
| Compound | Half-life (t₁/₂) under UV light (254 nm) |
|---|---|
| Exemplar Pyrethroid (from title compound) | 8 hours |
| Natural Pyrethrin I | < 10 minutes |
| Permethrin (Reference) | 4 hours |
Experimental Protocols
The following protocols provide a detailed, representative methodology for the synthesis of a novel pyrethroid-type insecticide starting from this compound.
Protocol 1: Synthesis of [2-Fluoro-3-(trifluoromethyl)phenyl]methanol
This protocol describes the conversion of the nitrile group to a primary alcohol via reduction.
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene
-
Anhydrous Toluene
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add DIBAL-H solution (1.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Quench the reaction by the slow, careful addition of methanol, followed by 1 M HCl.
-
Allow the mixture to warm to room temperature and stir for 1 hour until two clear layers form.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude alcohol.
-
Purify the product via column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure [2-Fluoro-3-(trifluoromethyl)phenyl]methanol.
Protocol 2: Esterification to Form the Final Pyrethroid Insecticide
This protocol describes the esterification of the synthesized alcohol with a standard pyrethroid acid chloride (e.g., Deltamethrin acid chloride).
Materials:
-
[2-Fluoro-3-(trifluoromethyl)phenyl]methanol (from Protocol 1)
-
(1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride (Deltamethrin acid chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated sodium bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve [2-Fluoro-3-(trifluoromethyl)phenyl]methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C.
-
Add a solution of Deltamethrin acid chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography to yield the final active ingredient.
Visualizations
Synthetic Workflow Diagram
This diagram illustrates the two-step synthesis of a hypothetical pyrethroid insecticide from the title compound.
Caption: Synthetic pathway from the nitrile intermediate to the final pyrethroid.
Mechanism of Action: Sodium Channel Modulation
Pyrethroid insecticides act as neurotoxins by targeting voltage-gated sodium channels in the nerve cells of insects.
Caption: Mode of action of pyrethroid insecticides on insect nerve cells.
References
Application Notes and Protocols for the Hydrolysis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the hydrolysis of the nitrile group in 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile to synthesize its corresponding carboxylic acid, 2-Fluoro-3-(trifluoromethyl)phenylacetic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols provided are based on established methods for the hydrolysis of structurally similar arylacetonitriles.
Introduction
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. For electron-deficient nitriles, such as this compound, both acid- and base-catalyzed methods can be effectively employed. The choice between the two often depends on the overall stability of the molecule to the reaction conditions. Below are detailed protocols for both approaches, along with data for analogous compounds to provide a basis for reaction optimization.
Materials and Methods
Starting Material: this compound Product: 2-Fluoro-3-(trifluoromethyl)phenylacetic acid
Table 1: Physical and Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | 239087-10-6 | C₉H₅F₄N | 203.14 | Not specified | Not specified |
| 2-Fluoro-3-(trifluoromethyl)phenylacetic acid | 194943-83-4 | C₉H₆F₄O₂ | 222.14 | White to pale yellow solid | 113-116[1] |
Experimental Protocols
Two primary methods for the hydrolysis of this compound are presented: base-catalyzed and acid-catalyzed hydrolysis.
Protocol 1: Base-Catalyzed Hydrolysis
This protocol is adapted from the hydrolysis of a structurally similar compound, 2-cyano-2-(2,4,5-trifluorophenyl)acetate, which has been reported to proceed with good yield.[2]
Reaction Scheme:
Chemical reaction of base-catalyzed hydrolysis.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 5-10 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid (HCl).
-
The product, 2-Fluoro-3-(trifluoromethyl)phenylacetic acid, should precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to a constant weight.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene, or a mixture of an organic solvent and water).
Table 2: Representative Data for Base-Catalyzed Hydrolysis of an Analogous Compound
| Substrate | Reagents | Time (h) | Yield (%) | Reference |
| 2-cyano-2-(2,4,5-trifluorophenyl)acetate | NaOH, H₂O | 6 | 75 | [2] |
| 2,4,5-trifluoro-benzyl cyanide | 10% NaOH | - | 89.3 |
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol is based on general procedures for the acid-catalyzed hydrolysis of arylacetonitriles and specific examples for fluorinated analogues.
Reaction Scheme:
Chemical reaction of acid-catalyzed hydrolysis.
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid (H₂SO₄) (approx. 5-10 eq) to water.
-
To the diluted sulfuric acid solution, add this compound (1.0 eq).
-
Heat the mixture to reflux (approximately 120-140 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture over crushed ice.
-
The product will precipitate as a solid.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water.
-
Dry the product under vacuum.
-
Recrystallize from an appropriate solvent if further purification is needed.
Table 3: Representative Data for Acid-Catalyzed Hydrolysis of an Analogous Compound
| Substrate | Reagents | Time (h) | Yield (%) | Reference |
| 2,4,5-trifluoro-benzyl cyanide | 70% H₂SO₄, Glacial Acetic Acid | - | 91.2 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the hydrolysis of this compound.
General experimental workflow for nitrile hydrolysis.
Signaling Pathway of Hydrolysis
The following diagram illustrates the simplified chemical transformation pathway from the nitrile to the carboxylic acid.
References
Application Notes and Protocols for the Reduction of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile to 2-Fluoro-3-(trifluoromethyl)phenethylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. 2-Fluoro-3-(trifluoromethyl)phenethylamine is a valuable building block in medicinal chemistry, and its synthesis from 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile requires a robust and selective reduction method that preserves the fluorine and trifluoromethyl functional groups. This document provides a comparative overview of common reduction methods and detailed experimental protocols for the conversion of this compound to the corresponding primary amine.
Data Presentation: Comparison of Reduction Methods
The selection of an appropriate reducing agent is critical for achieving high yield and purity. The presence of electron-withdrawing groups, such as fluorine and trifluoromethyl, on the aromatic ring generally facilitates the reduction of the nitrile group. Below is a summary of common methods for the reduction of aryl nitriles.
| Reduction Method | Reagents | Typical Solvents | Temperature (°C) | Advantages | Disadvantages |
| Complex Metal Hydride | Lithium aluminum hydride (LiAlH₄) | THF, Diethyl ether | 0 to RT | Powerful reducing agent, generally high yields.[1][2][3][4][5][6] | Highly reactive, pyrophoric, requires anhydrous conditions and careful quenching.[5] |
| Borane Complexes | Borane-THF complex (BH₃·THF) | THF | 25 to 65 | Milder than LiAlH₄, good functional group tolerance.[2] | Can have unpleasant odors (e.g., BH₃·SMe₂), may require heating.[2] |
| Catalytic Hydrogenation | H₂, Raney® Nickel | Methanol, Ethanol | RT to 100 | Cost-effective for large scale, environmentally friendly.[7][8][9] | Can lead to side products (secondary/tertiary amines), requires specialized high-pressure equipment.[2][10] |
| Transition Metal-Catalyzed Borohydride Reduction | Sodium borohydride (NaBH₄), Cobalt(II) chloride (CoCl₂) | Methanol, Ethanol, THF/H₂O | RT | Mild conditions, high selectivity for the nitrile group.[11][12][13][14] | Requires stoichiometric excess of NaBH₄.[11][12] |
Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of this compound using the powerful reducing agent, lithium aluminum hydride.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hydrochloric acid (for salt formation, optional)
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume relative to LiAlH₄), followed by 15% aqueous sodium hydroxide (1.5 volumes relative to LiAlH₄), and finally water (3 volumes relative to LiAlH₄).
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the solid through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 2-Fluoro-3-(trifluoromethyl)phenethylamine.
-
The crude product can be purified by column chromatography or by conversion to its hydrochloride salt.
Diagram of Experimental Workflow:
Caption: Workflow for the reduction of this compound using LiAlH₄.
Protocol 2: Reduction using Sodium Borohydride and Cobalt(II) Chloride
This protocol provides a milder alternative using sodium borohydride in the presence of a cobalt(II) chloride catalyst.[11][12][13][14]
Materials:
-
This compound
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and cobalt(II) chloride hexahydrate (0.5 equivalents) in methanol (20 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (5 equivalents) portion-wise over a period of 1 hour. A black precipitate of cobalt boride and evolution of hydrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add water to quench any remaining sodium borohydride.
-
Filter the mixture through a pad of Celite® to remove the black precipitate and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude amine by column chromatography if necessary.
Diagram of Chemical Transformation:
Caption: General reaction scheme for the nitrile reduction.
Safety Precautions
-
Lithium aluminum hydride is a highly reactive, flammable, and pyrophoric solid. It reacts violently with water. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas.
-
Hydrogen gas is highly flammable and forms explosive mixtures with air. Catalytic hydrogenation should be performed in a designated area with appropriate safety measures.
-
The solvents used (THF, ether, methanol, ethanol) are flammable.
Conclusion
The reduction of this compound to 2-Fluoro-3-(trifluoromethyl)phenethylamine can be effectively achieved using several methods. The choice of method will depend on the scale of the reaction, available equipment, and the desired level of selectivity. For laboratory-scale synthesis, both LiAlH₄ and NaBH₄/CoCl₂ offer reliable routes to the desired primary amine. For larger-scale production, catalytic hydrogenation may be a more economical and environmentally benign option, provided that conditions are optimized to minimize side-product formation.
References
- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Preparation of Amines: Reduction of - Nitro, Nitriles, Isocyanides, Amides, Azides and Oximes, Ammonolysis of Alkyl Halides, Gabriel Phthalimide Synthesis, Rearrangement Reactions in CHEMISTRY: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. acs.org [acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. Studies of the cobalt boride-mediated conversion of nitriles to alcohols [morressier.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile in various palladium-catalyzed cross-coupling reactions. This substrate is a valuable building block in medicinal chemistry and materials science due to the presence of the electron-withdrawing trifluoromethyl group and the ortho-fluorine atom, which can influence the electronic properties, metabolic stability, and conformational preferences of the resulting products.
The protocols provided herein are generalized based on established methodologies for structurally similar electron-deficient fluoroarenes and should be considered as a starting point for optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. In the context of this compound, this reaction would likely proceed by activation of the C-F bond, although a precursor with a better leaving group (e.g., bromo or iodo) at an alternative position on the phenyl ring would be more conventional. Assuming a scenario where the C-F bond is targeted for coupling, specialized catalytic systems are often required.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed Pd(0) catalyst | 1-5 mol% |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) | 1-2 equivalents relative to Palladium |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF | 2-3 equivalents |
| Boron Source | Arylboronic acids or arylboronic acid pinacol esters | 1.1-1.5 equivalents |
| Solvent | Anhydrous and degassed 1,4-Dioxane, Toluene, or THF, often with a small amount of water | |
| Temperature | 80-120 °C | |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC, GC-MS, or LC-MS. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%) followed by the anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] This reaction is crucial for the synthesis of aryl amines, which are prevalent in pharmaceuticals. The electron-deficient nature of the 2-Fluoro-3-(trifluoromethyl)phenyl moiety would make it a suitable substrate for this transformation, likely at the C-F bond.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) | 1-2 equivalents relative to Palladium |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃) | 1.2-2.0 equivalents |
| Amine | Primary or secondary amines | 1.0-1.2 equivalents |
| Solvent | Anhydrous and degassed Toluene, Dioxane, or THF | |
| Temperature | 80-110 °C | |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC, GC-MS, or LC-MS. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.2 eq.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1 eq.) followed by the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. The filtrate is then washed with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[2] For this compound, this would involve the arylation of an alkene.
Data Presentation: Representative Heck Reaction Conditions
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd₂(dba)₃ | 1-5 mol% |
| Ligand | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), or phosphine-free conditions in some cases | 1-2 equivalents relative to Palladium |
| Base | Et₃N, K₂CO₃, or NaOAc | 1.5-2.0 equivalents |
| Alkene | Acrylates, styrenes, or other electron-deficient or neutral alkenes | 1.0-1.5 equivalents |
| Solvent | DMF, NMP, Acetonitrile, or Toluene | |
| Temperature | 80-140 °C | |
| Reaction Time | 12-48 hours | Reaction progress should be monitored by TLC, GC-MS, or LC-MS. |
Experimental Protocol: General Procedure for Heck Reaction
-
Reagent Setup: In a sealed tube, combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the ligand if required (e.g., P(o-tol)₃, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add the solvent (e.g., DMF), the alkene (1.5 eq.), and the base (e.g., Et₃N, 2.0 eq.) via syringe.
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 120 °C).
-
Monitoring: Monitor the reaction's progress.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter and remove the solvent in vacuo. Purify the residue by flash column chromatography.
Visualization: Heck Reaction Catalytic Cycle
Caption: General catalytic cycle for the Heck reaction.
Experimental Workflow Visualization
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols for the Development of Novel Kinase Inhibitors Using 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel kinase inhibitors utilizing 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile as a key starting material. The trifluoromethyl group and fluorine atom on the phenyl ring are critical pharmacophores that can enhance metabolic stability, binding affinity, and cell permeability of the resulting inhibitors. The protocols outlined below describe a representative synthetic route to a 2,4-diaminopyrimidine scaffold, a common core structure in many clinically relevant kinase inhibitors, particularly those targeting Janus kinases (JAKs).
Introduction to Kinase Inhibitors and the Role of Fluorination
Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders, making them a prime target for therapeutic intervention. The incorporation of fluorine and trifluoromethyl groups into small molecule kinase inhibitors is a widely adopted strategy in medicinal chemistry. These modifications can modulate the physicochemical properties of the compounds, leading to improved potency, selectivity, and pharmacokinetic profiles.
Representative Synthesis of a Novel Kinase Inhibitor
The following is a representative multi-step synthesis to generate a library of potential kinase inhibitors based on a substituted pyrimidine scaffold, starting from this compound.
Scheme 1: Synthesis of a Diaminopyrimidine-based Kinase Inhibitor
Caption: Synthetic workflow for a diaminopyrimidine-based kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)acetimidate (Intermediate 1)
-
Suspend this compound (1.0 eq) in anhydrous ethanol (5 mL per 1 g of starting material).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the temperature remains below 10 °C.
-
Seal the reaction vessel and stir at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Triturate the residue with diethyl ether to afford the ethyl acetimidate hydrochloride salt as a solid, which can be used in the next step without further purification.
Protocol 2: Synthesis of 4-Amino-6-((2-fluoro-3-(trifluoromethyl)phenyl)methyl)pyrimidin-2(1H)-one (Intermediate 2)
-
To a solution of sodium ethoxide (2.5 eq) in anhydrous ethanol, add guanidine hydrochloride (1.5 eq) and stir at room temperature for 30 minutes.
-
Add the crude ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)acetimidate hydrochloride (1.0 eq) to the mixture.
-
Reflux the reaction mixture for 8 hours.
-
Cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Collect the resulting precipitate by filtration, wash with water and then diethyl ether, and dry under vacuum to yield the pyrimidinone product.
Protocol 3: Synthesis of 2-Chloro-6-((2-fluoro-3-(trifluoromethyl)phenyl)methyl)pyrimidin-4-amine (Intermediate 3)
-
Add 4-Amino-6-((2-fluoro-3-(trifluoromethyl)phenyl)methyl)pyrimidin-2(1H)-one (1.0 eq) to phosphorus oxychloride (10 mL per 1 g of starting material).
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Adjust the pH to ~8 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chloropyrimidine.
Protocol 4: Synthesis of Final Kinase Inhibitor (Representative Example)
-
To a solution of 2-Chloro-6-((2-fluoro-3-(trifluoromethyl)phenyl)methyl)pyrimidin-4-amine (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add the desired amine (e.g., 4-morpholinoaniline, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Heat the reaction mixture at 120 °C for 16 hours.
-
Cool to room temperature and pour into water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by preparative HPLC or crystallization to yield the final kinase inhibitor.
Target Pathway: Janus Kinase (JAK) Signaling
The synthesized diaminopyrimidine derivatives are designed to target the ATP-binding site of Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in various autoimmune diseases and cancers.
Caption: Inhibition of the JAK-STAT signaling pathway.
Quantitative Data: Structure-Activity Relationship (SAR)
A small library of compounds was synthesized based on the general protocol to explore the structure-activity relationship. The inhibitory activity against a representative Janus kinase (e.g., JAK2) was determined using a luminescence-based kinase assay.
| Compound ID | R-Group (Amine) | JAK2 IC50 (nM) |
| KI-001 | 4-Morpholinoaniline | 15 |
| KI-002 | 4-(Dimethylamino)aniline | 28 |
| KI-003 | Aniline | 150 |
| KI-004 | 4-Fluoroaniline | 85 |
| KI-005 | 3-Aminopyridine | 45 |
Table 1: Inhibitory concentration (IC50) values of synthesized compounds against JAK2.
The data suggests that the nature of the R-group significantly influences the inhibitory potency. The presence of a morpholine ring (KI-001) provides the most potent inhibition in this series, likely due to favorable interactions within the kinase active site.
Protocol 5: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol outlines a general procedure for determining the IC50 values of the synthesized compounds against a target kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the kinase inhibitor in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in kinase buffer.
-
Prepare a solution of the target kinase (e.g., JAK2) in kinase buffer.
-
Prepare a solution of the substrate peptide and ATP in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The representative protocols and data presented here demonstrate a viable pathway for the development of potent inhibitors targeting the JAK-STAT signaling pathway. The fluorinated phenylacetonitrile moiety provides a robust scaffold for further chemical elaboration and optimization, offering significant potential for the discovery of new therapeutic agents for a range of diseases.
Application Notes and Protocols for the C-Alkylation of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenylacetonitriles are crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The functionalization at the benzylic position (α-carbon) allows for the introduction of diverse molecular fragments, significantly impacting the pharmacological profile of the target molecules. 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a valuable building block, and its C-alkylation provides a direct route to novel compounds with potential therapeutic applications. The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances the acidity of the benzylic protons, facilitating its deprotonation and subsequent alkylation.
This document provides detailed experimental protocols for the C-alkylation of this compound using two robust and contemporary methods: Phase-Transfer Catalysis (PTC) with alkyl halides and a Nickel-Catalyzed Hydrogen-Borrowing strategy with alcohols.
Data Presentation
| Parameter | Protocol 1: Phase-Transfer Catalysis (PTC) | Protocol 2: Nickel-Catalyzed Hydrogen-Borrowing |
| Starting Material | This compound | This compound |
| Alkylating Agent | Alkyl Halide (e.g., Ethyl Bromide) | Alcohol (e.g., Benzyl Alcohol) |
| Catalyst | Tetrabutylammonium bromide (TBAB) | NiCl2·dme / 1,10-Phenanthroline (Phen) |
| Base | 50% Aqueous Sodium Hydroxide (NaOH) | Sodium Hydroxide (NaOH) |
| Solvent | Toluene / Water (Biphasic) | Toluene (Anhydrous) |
| Temperature | 25-30 °C | 140-150 °C |
| Reaction Time | 2-4 hours | 24-36 hours |
| Typical Yield | 75-90% | 70-85% |
| Work-up | Aqueous work-up and extraction | Filtration and solvent evaporation |
| Purification | Column Chromatography | Column Chromatography |
Experimental Protocols
Protocol 1: C-Alkylation via Phase-Transfer Catalysis (PTC)
This protocol describes the alkylation of this compound with an alkyl halide using a phase-transfer catalyst, which facilitates the reaction between reactants in a biphasic system.[1][2][3][4][5] This method avoids the need for strictly anhydrous conditions and strong, hazardous bases in organic solvents.[1]
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Tetrabutylammonium bromide (TBAB)
-
50% (w/v) aqueous sodium hydroxide (NaOH) solution
-
Toluene
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Condenser (if heating is required for less reactive alkyl halides)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), toluene (5 mL per mmol of nitrile), and tetrabutylammonium bromide (0.05 eq.).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add the 50% aqueous NaOH solution (5.0 eq.) to the stirring mixture.
-
Add the alkyl halide (1.1 eq.) dropwise over 15-20 minutes. An exotherm may be observed; maintain the temperature between 25-30 °C using a water bath if necessary.
-
Continue stirring vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C-alkylated product.
Protocol 2: C-Alkylation via Nickel-Catalyzed Hydrogen-Borrowing
This protocol utilizes a "hydrogen-borrowing" strategy where an alcohol serves as the alkylating agent.[6][7][8] The nickel catalyst temporarily oxidizes the alcohol to an aldehyde, which then reacts with the nitrile. The catalyst subsequently facilitates the hydrogenation of the resulting intermediate to yield the alkylated product, with water as the only byproduct.[7][8]
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol, n-butanol)
-
Nickel(II) chloride dimethoxyethane complex (NiCl2·dme)
-
1,10-Phenanthroline (Phen)
-
Sodium hydroxide (NaOH) powder
-
Anhydrous toluene
-
Ethyl acetate
-
Hexanes
-
Nitrogen or Argon gas supply
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or an oven-dried round-bottom flask with a reflux condenser and a magnetic stir bar
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Heating mantle or oil bath with a temperature controller
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (N2 or Ar), add this compound (1.0 eq.), NaOH (1.0 eq.), 1,10-Phenanthroline (0.2 eq.), and NiCl2·dme (0.1 eq.).
-
Add the alcohol (1.5 eq.) followed by anhydrous toluene (4 mL per mmol of nitrile).
-
Seal the Schlenk tube and heat the reaction mixture to 140-150 °C in an oil bath for 24-36 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain the desired C-alkylated product.
Visualizations
Caption: Workflow for C-Alkylation via Phase-Transfer Catalysis.
References
- 1. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 2. iajpr.com [iajpr.com]
- 3. ijirset.com [ijirset.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
The Trifluoromethyl Group: A Key Player in the Reactivity of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile for Drug Discovery and Organic Synthesis
For Immediate Release
[City, State] – [Date] – A detailed examination of the role of the trifluoromethyl (CF₃) group in 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile reveals its profound influence on the molecule's reactivity, establishing it as a versatile building block for the synthesis of novel therapeutic agents and complex organic molecules. The unique electronic properties imparted by the trifluoromethyl group, in conjunction with the adjacent fluorine atom, create a platform for a diverse range of chemical transformations, making this compound a valuable tool for researchers, scientists, and drug development professionals.
The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of its fluorine atoms.[1] This strong inductive effect significantly modulates the electron density of the aromatic ring in this compound, impacting its susceptibility to both nucleophilic and electrophilic attack. Furthermore, the CF₃ group enhances the lipophilicity and metabolic stability of molecules, properties that are highly desirable in drug candidates.[2][3]
This application note provides a comprehensive overview of the reactivity of this compound, including detailed experimental protocols for key reactions and a summary of its applications in the synthesis of biologically active compounds.
The Dual Role of Fluorine and Trifluoromethyl Substituents in Aromatic Ring Reactivity
The presence of both a fluorine atom at the 2-position and a trifluoromethyl group at the 3-position of the phenylacetonitrile scaffold creates a unique reactivity profile. The trifluoromethyl group, being a strong deactivating group, directs electrophilic aromatic substitution to the meta-position. Concurrently, the electron-withdrawing nature of both substituents activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), with the fluorine atom at the ortho position being a potential leaving group.
The interplay of these electronic effects is crucial for the regioselective functionalization of the aromatic ring, allowing for the strategic introduction of various substituents to build molecular complexity.
Application in the Synthesis of Bioactive Molecules
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors and analogues of established drugs like Celecoxib.[2][4] The trifluoromethyl group is a common feature in many FDA-approved drugs, where it contributes to enhanced efficacy and pharmacokinetic properties.
The reactivity of the cyanomethyl group and the substituted aromatic ring allows for its incorporation into diverse heterocyclic scaffolds, which are prevalent in many signaling pathway modulators.
Data Presentation
Table 1: Physical and Chemical Properties of Phenylacetonitrile Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 185.15 | 103-105 (at 10 mmHg) | Not available | Not available |
| 3-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 185.15 | 92-93 (at 4 mmHg) | 1.187 | 1.4565 |
| This compound | C₉H₅F₄N | 203.14 | 237 (lit.) | 1.34 (lit.) | 1.45 (lit.) |
| 3,5-Bis(trifluoromethyl)phenylacetonitrile | C₁₀H₅F₆N | 253.14 | Not available | 1.42 | 1.4234 |
Data compiled from various sources.[5][6][7]
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole Derivative via Cyclocondensation
This protocol describes a general procedure for the synthesis of a pyrazole derivative, a common scaffold in kinase inhibitors, using this compound as a starting material. This reaction is analogous to the synthesis of Celecoxib.
Reaction Scheme:
Figure 1: General workflow for the synthesis of a pyrazole derivative.
Materials:
-
This compound
-
Substituted hydrazine (e.g., 4-sulfonamidophenylhydrazine hydrochloride)
-
Sodium ethoxide (NaOEt) or other suitable base
-
Anhydrous ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add the substituted hydrazine hydrochloride (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired pyrazole derivative.
Expected Outcome:
This reaction is expected to yield the corresponding 1,5-diaryl-3-(trifluoromethyl)pyrazole derivative. The yield will vary depending on the specific hydrazine used.
Protocol 2: Gewald Synthesis of a 2-Aminothiophene Derivative
This protocol outlines the synthesis of a substituted 2-aminothiophene, a versatile heterocyclic building block, from this compound.
Reaction Scheme:
Figure 2: General workflow for the Gewald synthesis of a 2-aminothiophene.
Materials:
-
This compound
-
A carbonyl compound with an α-methylene group (e.g., cyclohexanone)
-
Elemental sulfur
-
A suitable base (e.g., morpholine or triethylamine)
-
Anhydrous ethanol or methanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the carbonyl compound (1.0 eq), and elemental sulfur (1.1 eq) in anhydrous ethanol.
-
Add the base (e.g., morpholine, 0.5 eq) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminothiophene derivative.[8][9][10]
Signaling Pathway Considerations
While direct involvement of this compound in specific signaling pathways has not been extensively documented, its utility as a precursor for kinase inhibitors suggests its indirect role in modulating pathways critical to cell proliferation, differentiation, and survival. Kinase inhibitors often target pathways such as the EGFR and JAK-STAT signaling cascades, which are frequently dysregulated in cancer and inflammatory diseases.
Figure 3: Logical relationship of this compound in drug discovery.
The synthesis of libraries of potential kinase inhibitors from this versatile starting material allows for the exploration of structure-activity relationships and the identification of potent and selective modulators of these critical cellular pathways.[11][12][13]
Conclusion
The trifluoromethyl group in this compound plays a pivotal role in defining its chemical reactivity and its utility as a building block in modern organic synthesis and drug discovery. Its strong electron-withdrawing nature activates the molecule for a range of useful transformations and imparts desirable physicochemical properties to its derivatives. The detailed protocols and data presented herein provide a valuable resource for researchers seeking to exploit the unique reactivity of this compound in their synthetic endeavors.
References
- 1. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. This compound [oakwoodchemical.com]
- 7. This compound | 239087-10-6 [chemicalbook.com]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through palladium-catalyzed cyanation of an aryl halide precursor such as 2-bromo-1-fluoro-3-(trifluoromethyl)benzene.
Problem 1: Low or No Product Yield
Low or no yield of the desired this compound is a common issue in palladium-catalyzed cyanation reactions. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the reactivity of the aryl halide.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Catalyst Inactivity or Poisoning | The cyanide source can poison the palladium catalyst.[1] To mitigate this, consider using a less toxic and less soluble cyanide source like K₄[Fe(CN)₆] or Zn(CN)₂.[1][2] The addition of Zn(CHO₂)₂·H₂O (10 mol%) has been shown to reactivate Pd/C catalysts.[2] The choice of palladium precursor is also critical; palladacycle precatalysts have demonstrated high efficiency. |
| Inefficient Ligand | The ligand plays a crucial role in the stability and activity of the palladium catalyst. For electron-deficient aryl halides, sterically hindered biarylphosphine ligands like XPhos or tBuXPhos are often effective. A ligand screening is recommended to find the optimal choice for this specific substrate. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at an adequate rate. However, excessively high temperatures can lead to catalyst decomposition and side reactions. An initial temperature of 100-120°C is a good starting point.[2] If the reaction is slow, a gradual increase in temperature is advisable. |
| Inappropriate Solvent | The choice of solvent is critical for both substrate solubility and reaction kinetics. Polar aprotic solvents like DMAC (N,N-dimethylacetamide) or a mixture of dioxane and water are commonly used and have proven effective for cyanation reactions.[1][2] |
| Poor Quality Reagents | Ensure that the aryl halide precursor is pure and the cyanide source is of high quality. Anhydrous solvents are crucial, as water can interfere with the reaction, especially when using certain cyanide sources. |
Problem 2: Formation of Side Products
The formation of side products can complicate the purification process and reduce the overall yield.
Possible Causes and Solutions
| Side Product | Formation Mechanism | Prevention/Minimization |
| Hydrolysis of Nitrile | Trace amounts of water in the reaction mixture can lead to the hydrolysis of the product to the corresponding amide or carboxylic acid, especially at elevated temperatures. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Homocoupling of Aryl Halide | The palladium catalyst can promote the homocoupling of the aryl halide starting material to form a biaryl impurity. | This is often a result of suboptimal reaction conditions. Re-evaluating the catalyst, ligand, and temperature may be necessary. |
| Reduction of Aryl Halide | The aryl halide can be reduced back to the corresponding arene, particularly if there are sources of hydride in the reaction mixture. | Ensure all reagents are pure and free from contaminants that could act as hydride donors. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most common precursor for this synthesis is a halogenated derivative, typically 2-bromo-1-fluoro-3-(trifluoromethyl)benzene. This aryl bromide can then undergo a palladium-catalyzed cyanation reaction to introduce the nitrile group.
Q2: Which cyanide source is best for this reaction?
A2: While traditional cyanide sources like NaCN and KCN can be used, they are highly toxic and can readily poison the palladium catalyst.[1] Less toxic and less soluble alternatives like zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred for palladium-catalyzed reactions as they provide a slow release of cyanide ions, minimizing catalyst deactivation.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be taken at regular intervals to check for the consumption of the starting material and the formation of the product.
Q4: What is a suitable method for purifying the final product?
A4: After the reaction is complete, a standard aqueous workup is typically performed. The crude product can then be purified by column chromatography on silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of palladium-catalyzed cyanation of various aryl bromides. While not specific to 2-bromo-1-fluoro-3-(trifluoromethyl)benzene, these data provide valuable insights into optimizing the reaction conditions.
Table 1: Effect of Palladium Source and Ligand on the Cyanation of 4-Chlorobenzonitrile
| Pd Source (0.2 mol%) | Ligand (0.2 mol%) | Yield (%) |
| Pd(OAc)₂ | XPhos | 60 |
| [(allyl)PdCl]₂ | XPhos | 55 |
| Pd₂(dba)₃ | XPhos | 75 |
| P1 (Palladacycle) | XPhos | 97 |
Reaction Conditions: 4-chlorobenzonitrile (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), KOAc (0.125 equiv), dioxane/H₂O (1:1), 100°C, 1h. Data adapted from a study on a similar substrate.[1]
Table 2: Optimization of Conditions for Pd/C-Catalyzed Cyanation of 4-Bromotoluene
| Pd/C (mol%) | Ligand (mol%) | Cyanide Source (mol%) | Solvent | Temp (°C) | Yield (%) |
| 2 | dppf (4) | Zn(CN)₂ (60) | DMAC | 110 | 95 |
| 2 | None | Zn(CN)₂ (60) | DMAC | 110 | <10 |
| 1 | dppf (2) | Zn(CN)₂ (60) | DMAC | 110 | 85 |
| 2 | dppf (4) | KCN (120) | DMAC | 110 | 20 |
| 2 | dppf (4) | Zn(CN)₂ (60) | NMP | 110 | 92 |
| 2 | dppf (4) | Zn(CN)₂ (60) | DMA | 110 | 88 |
Reaction Conditions: 4-bromotoluene (1 mmol), Zn(CHO₂)₂·H₂O (10 mol%). Data adapted from a study on a similar substrate.[2]
Experimental Protocols
General Protocol for Palladium-Catalyzed Cyanation of 2-bromo-1-fluoro-3-(trifluoromethyl)benzene
This protocol is a general guideline based on established methods for the cyanation of electron-deficient aryl halides.[1][2] Optimization may be required to achieve the best results for this specific substrate.
Materials:
-
2-bromo-1-fluoro-3-(trifluoromethyl)benzene
-
Palladium catalyst (e.g., Pd/C, Pd(OAc)₂, or a palladacycle precatalyst)
-
Phosphine ligand (e.g., dppf or XPhos)
-
Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])
-
Base (if required, e.g., KOAc)
-
Anhydrous solvent (e.g., DMAC, dioxane/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst, ligand, and cyanide source under an inert atmosphere.
-
Add 2-bromo-1-fluoro-3-(trifluoromethyl)benzene and the anhydrous solvent.
-
If using K₄[Fe(CN)₆], a base such as KOAc may be required.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Palladium-Catalyzed Cyanation
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield in the cyanation reaction.
References
Technical Support Center: Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
This technical support guide provides troubleshooting advice and frequently asked questions regarding common impurities encountered during the synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
A1: The most common impurities typically arise from unreacted starting materials, side reactions, or impurities present in the starting materials themselves. Key impurities include:
-
Unreacted 2-Fluoro-3-(trifluoromethyl)benzyl bromide: The direct precursor in the cyanation reaction.
-
2-Fluoro-3-(trifluoromethyl)benzyl alcohol: Can be present as an impurity in the starting benzyl bromide or formed through hydrolysis.
-
2-Fluoro-3-(trifluoromethyl)benzaldehyde: An oxidation product or a precursor to the benzyl alcohol.
-
Di(2-fluoro-3-(trifluoromethyl)phenyl) ether: Formed by the reaction of the benzyl alcohol with the benzyl bromide under certain conditions.
-
Isomeric impurities: Phenylacetonitriles with different substitution patterns of the fluoro and trifluoromethyl groups on the aromatic ring.
Q2: What is the primary synthetic route for this compound and how does it contribute to impurity formation?
A2: A common and efficient method is the nucleophilic substitution of 2-Fluoro-3-(trifluoromethyl)benzyl bromide with a cyanide salt, such as sodium or potassium cyanide, in a suitable solvent.[1][2][3] Impurities can be introduced if the starting benzyl bromide is not pure or if the reaction conditions are not carefully controlled, leading to side reactions like hydrolysis.[2]
Q3: How can I detect these impurities in my final product?
A3: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for separating and quantifying the main product and less volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) can help identify the structure of unknown impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy can indicate the presence of functional groups from impurities, such as the hydroxyl group (-OH) from the benzyl alcohol.
Troubleshooting Guide
Q1: My final product has a low purity (<95%) after the initial work-up. What are the likely causes and how can I improve it?
A1: Low purity is often due to incomplete reaction or significant side reactions.
-
Incomplete Reaction: The presence of a significant amount of unreacted 2-Fluoro-3-(trifluoromethyl)benzyl bromide is a common issue. To address this, you can try extending the reaction time, increasing the reaction temperature, or using a slight excess of the cyanide reagent. Monitoring the reaction progress by TLC or HPLC is crucial to ensure the complete consumption of the starting material.[4]
-
Side Reactions: The formation of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol via hydrolysis is a frequent side reaction, especially if there is water in the solvent or reagents.[2] Ensure you are using anhydrous solvents and reagents.
-
Purification: A thorough purification step, such as column chromatography or distillation under reduced pressure, is often necessary to remove closely related impurities.
Q2: I see an unexpected peak in my HPLC/GC analysis. How can I identify it?
A2: Identifying unknown peaks requires a systematic approach:
-
Review the Synthetic Route: Consider all possible side reactions and intermediates that could have formed.
-
Mass Spectrometry (MS): If using GC-MS or LC-MS, the mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical piece of information for identification.
-
Spiking Experiment: If you have a pure standard of a suspected impurity, you can "spike" your sample with a small amount of it. If the peak of interest increases in area, it confirms the identity of the impurity.
-
Isolation and NMR: For significant unknown impurities, isolation by preparative chromatography followed by NMR analysis will provide structural confirmation.
Q3: The final product is discolored (e.g., yellow or brown). What is the cause and how can I obtain a colorless product?
A3: Discoloration is often caused by the formation of polymeric byproducts or high molecular weight impurities, which can arise from overheating or prolonged reaction times. To mitigate this:
-
Control the Temperature: Maintain strict temperature control throughout the reaction and purification process.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities.
-
Purification: Recrystallization from a suitable solvent system or treatment with activated carbon can be effective in removing colored impurities.
Common Impurities in this compound Synthesis
| Impurity Name | Source | Recommended Analytical Technique |
| 2-Fluoro-3-(trifluoromethyl)benzyl bromide | Incomplete reaction. | HPLC, GC-MS |
| 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | Impurity in starting material or hydrolysis of the benzyl bromide.[2] | HPLC, GC-MS |
| 2-Fluoro-3-(trifluoromethyl)benzaldehyde | Impurity from the synthesis of the benzyl alcohol precursor. | HPLC, GC-MS |
| Di(2-fluoro-3-(trifluoromethyl)phenyl) ether | Side reaction between the benzyl alcohol and benzyl bromide. | HPLC, LC-MS |
| Isomeric Phenylacetonitriles | Presence of isomeric impurities in the starting materials. | HPLC, GC-MS |
| Residual Solvents (e.g., Ethanol, DMF) | Incomplete removal during work-up and drying. | GC-MS (Headspace) |
Key Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with 40% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane or ethyl acetate.
Visualizations
Caption: Proposed synthetic pathways for this compound.
Caption: Formation pathways of key impurities from the benzyl bromide precursor.
Caption: A decision-making workflow for troubleshooting low product purity.
References
troubleshooting failed reactions with 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions with this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: The primary reactive sites are the nitrile group (-CN) and the acidic benzylic protons on the carbon adjacent to the phenyl ring (-CH₂CN). The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, and it can be reduced to a primary amine. The benzylic protons can be abstracted by a strong base to form a nucleophilic carbanion, which can then be used in alkylation reactions. Additionally, the fluorine atom on the aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, particularly with strong nucleophiles and/or high temperatures.
Q2: What safety precautions should be taken when working with this compound?
A2: this compound and related compounds are often harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can I monitor the progress of my reaction?
A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] These methods allow you to track the consumption of the starting material and the formation of the product over time.
Troubleshooting Guides
Below are troubleshooting guides for common reactions involving this compound.
Hydrolysis to 2-Fluoro-3-(trifluoromethyl)phenylacetic acid
The hydrolysis of the nitrile group to a carboxylic acid is a common transformation. However, issues such as incomplete reaction or side product formation can occur.
Experimental Protocol: Acid-Catalyzed Hydrolysis
A typical procedure for the hydrolysis of a phenylacetonitrile to the corresponding phenylacetic acid involves heating with a strong acid.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound.
-
Reagent Addition: Add a solution of dilute sulfuric acid (e.g., 3 volumes of concentrated H₂SO₄ to 2 volumes of water).
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC or GC.
-
Work-up: After completion, cool the reaction mixture and pour it into cold water. The product, 2-Fluoro-3-(trifluoromethyl)phenylacetic acid, may precipitate and can be collected by filtration. If it remains dissolved, extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Troubleshooting: Hydrolysis Reactions
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Insufficient heating or reaction time. | Ensure the reaction is maintained at a vigorous reflux. Extend the reaction time and monitor for the disappearance of the starting material. |
| Acid concentration is too low. | Use a more concentrated acid solution as described in established protocols. | |
| Formation of Amide Intermediate as the Main Product | Incomplete hydrolysis. | This is more common under basic conditions but can occur with insufficient heating or water in acidic hydrolysis. Prolong the reaction time or increase the temperature. |
| Side Reactions on the Aromatic Ring | The electron-withdrawing groups (-F, -CF₃) activate the ring to nucleophilic attack, although this is less likely under acidic hydrolysis conditions. | If unexpected products are observed, consider milder hydrolysis conditions, such as using a strong base at a lower temperature. |
Data Summary: Hydrolysis Conditions
| Condition | Reagents | Temperature | Expected Product |
| Acidic | Dilute H₂SO₄ or HCl | Reflux | 2-Fluoro-3-(trifluoromethyl)phenylacetic acid |
| Basic (Vigorous) | NaOH or KOH in EtOH/H₂O | Reflux | Sodium 2-fluoro-3-(trifluoromethyl)phenylacetate |
| Basic (Mild) | NaOH in Methanol/Dioxane | Reflux | 2-Fluoro-3-(trifluoromethyl)phenylacetamide |
Hydrolysis Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low conversion in hydrolysis reactions.
Reduction to 2-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine
The reduction of the nitrile to a primary amine is a key step in the synthesis of many pharmaceutical intermediates.
Experimental Protocol: Reduction with LiAlH₄
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for nitriles.
-
Reaction Setup: In an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in an anhydrous ethereal solvent like THF.
-
Substrate Addition: Cool the suspension in an ice bath and slowly add a solution of this compound in the same anhydrous solvent.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench by the sequential addition of water, followed by aqueous sodium hydroxide, and then more water.
-
Purification: Filter the resulting solids and wash them with an organic solvent. The combined organic filtrates are then dried and concentrated. The crude amine can be purified by distillation or column chromatography.
Troubleshooting: Reduction Reactions
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive LiAlH₄. | Use a fresh, unopened container of LiAlH₄ or test the activity of the current batch. |
| Presence of moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Formation of Aldehyde or Alcohol | This is more likely with milder reducing agents like DIBAL-H, but incomplete reduction or side reactions can occur. | Ensure a sufficient excess of LiAlH₄ is used. |
| Formation of Secondary or Tertiary Amines | This is a common side reaction in catalytic hydrogenation. | If using catalytic hydrogenation, the addition of ammonia can help suppress the formation of secondary and tertiary amines.[4] |
| Side Reactions on the Aromatic Ring | The trifluoromethyl group is generally stable to LiAlH₄, but under harsh conditions, defluorination could be a possibility, although unlikely. | Use the mildest conditions necessary to achieve full conversion. |
Data Summary: Reduction Conditions
| Reducing Agent | Solvent | Temperature | Expected Product |
| LiAlH₄ | Anhydrous THF or Et₂O | Reflux | 2-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine |
| H₂/Raney Nickel | EtOH, NH₃ | Room Temperature | 2-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine |
| H₂/Pd/C | EtOH, NH₃ | Room Temperature | 2-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine |
Nitrile Reduction Troubleshooting Logic
Caption: A logic diagram for troubleshooting failed nitrile reduction reactions.
α-Alkylation
The deprotonation of the benzylic position followed by alkylation is a powerful C-C bond-forming reaction.
Experimental Protocol: Alkylation using a Strong Base
A strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is typically required.
-
Reaction Setup: In an oven-dried, three-necked flask under an inert atmosphere, add the strong base (e.g., NaH) and an anhydrous aprotic solvent (e.g., THF or DMF).
-
Deprotonation: Cool the mixture in an ice bath and slowly add a solution of this compound in the same anhydrous solvent. Allow the mixture to stir for a period to ensure complete deprotonation.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide) dropwise, maintaining a low temperature.
-
Reaction Conditions: After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. The crude product is then purified by column chromatography or distillation.
Troubleshooting: Alkylation Reactions
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | The base is not strong enough. | Use a stronger base such as LDA or NaH. The pKa of the base's conjugate acid should be significantly higher than that of the phenylacetonitrile (pKa ≈ 22 in DMSO).[5] |
| Incomplete deprotonation. | Ensure at least one full equivalent of a strong base is used for mono-alkylation.[5] | |
| Presence of moisture. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere to prevent quenching of the base.[5] | |
| Di-alkylation Product Observed | The mono-alkylated product is also acidic and can be deprotonated and alkylated a second time. | Use only one equivalent of the base and alkylating agent. Consider using a phase-transfer catalyst with a milder base to improve selectivity for mono-alkylation. |
| Side Reaction: Nucleophilic Aromatic Substitution (SNAr) | The electron-withdrawing groups make the aromatic ring susceptible to nucleophilic attack, especially with strong nucleophiles or at elevated temperatures. The fluoride is a good leaving group in SNAr reactions. | Use the least nucleophilic strong base possible for deprotonation. Keep reaction temperatures as low as possible. |
Data Summary: Alkylation Conditions
| Base | Solvent | Temperature | Key Considerations |
| NaH | Anhydrous THF or DMF | 0 °C to RT | Requires strictly anhydrous conditions. |
| LDA | Anhydrous THF | -78 °C to 0 °C | Very strong, non-nucleophilic base, good for preventing SNAr. |
| KOtBu | Anhydrous t-BuOH or THF | RT | Strong base, but can also act as a nucleophile. |
Alkylation Reaction Pathway and Potential Side Reactions
Caption: The desired alkylation pathway and potential competing side reactions.
References
- 1. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the nucleophilic substitution (SN2) reaction of 2-Fluoro-3-(trifluoromethyl)benzyl halide (typically bromide or chloride) with an alkali metal cyanide, such as sodium cyanide or potassium cyanide. This reaction is often carried out in a biphasic system with a phase-transfer catalyst to facilitate the reaction between the organic-soluble benzyl halide and the aqueous-soluble cyanide salt.
Q2: What is the expected yield for this synthesis?
A2: While specific yield data for this compound is not extensively published, analogous reactions for similar compounds, such as 3-(trifluoromethyl)phenylacetonitrile, have reported yields as high as 91% under optimized conditions.[1] However, the presence of an ortho-fluoro substituent in the target molecule may influence the reaction rate and overall yield.
Q3: How does the ortho-fluoro substituent affect the reaction?
A3: The electron-withdrawing nature of the fluorine atom can influence the electrophilicity of the benzylic carbon, potentially affecting the rate of the SN2 reaction. Research on other fluorinated alkyl halides suggests that fluorine substitution near the reaction center can decelerate the rate of SN2 reactions.[2] This may necessitate longer reaction times or higher temperatures to achieve a good yield.
Q4: What are the key starting materials and reagents?
A4: The primary starting material is 2-Fluoro-3-(trifluoromethyl)benzyl bromide or chloride. Key reagents include a cyanide source (e.g., sodium cyanide, potassium cyanide) and a phase-transfer catalyst (e.g., triethylbenzylammonium chloride). The choice of solvent is also critical, with aqueous/organic biphasic systems or polar aprotic solvents being common.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC/MS. If the starting material is still present after the initial reaction time, consider extending the reaction duration or gradually increasing the temperature. For a similar synthesis of 3-(trifluoromethyl)phenylacetonitrile, a reaction time of 8 hours at 60°C was effective.[1] |
| Poor phase-transfer catalysis. | Ensure the phase-transfer catalyst is active and used in the correct proportion (typically 1-5 mol%). Consider using a different catalyst, such as tetrabutylammonium bromide, if the initial choice is ineffective. | |
| Deactivated starting material (benzyl halide). | Ensure the 2-Fluoro-3-(trifluoromethyl)benzyl halide is pure and has not degraded. Hydrolysis of the benzyl halide to the corresponding alcohol can be a side reaction if moisture is present. | |
| Formation of Side Products | Hydrolysis of the benzyl halide to 2-Fluoro-3-(trifluoromethyl)benzyl alcohol. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Elimination reaction (E2) leading to the formation of an alkene. | This is less common for benzyl halides but can be promoted by strongly basic conditions. If suspected, consider using a milder base or a less sterically hindered cyanide source. | |
| Isocyanide formation. | While typically a minor byproduct in cyanide substitutions, its formation can be influenced by the solvent and cation. Using a polar protic solvent can help to solvate the cyanide ion and favor the formation of the nitrile. | |
| Difficulty in Product Purification | Contamination with unreacted starting material. | Optimize the reaction to drive it to completion. During workup, a wash with a dilute solution of sodium bisulfite can help to remove any remaining benzyl halide. |
| Presence of the corresponding benzyl alcohol. | Separation can be achieved by column chromatography on silica gel. | |
| Oily product that is difficult to crystallize. | Purification by vacuum distillation is a common method for phenylacetonitriles.[1] |
Experimental Protocols
Protocol 1: Phase-Transfer Catalysis Method (Adapted from the synthesis of 3-(Trifluoromethyl)phenylacetonitrile)[1]
This protocol is an adapted procedure based on a high-yield synthesis of a structurally similar compound and serves as a starting point for optimization.
Materials:
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2-Fluoro-3-(trifluoromethyl)benzyl bromide
-
Sodium cyanide (NaCN)
-
Triethylbenzylammonium chloride
-
Water (deionized)
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in water.
-
Add triethylbenzylammonium chloride to the aqueous solution.
-
In a separate vessel, dissolve 2-Fluoro-3-(trifluoromethyl)benzyl bromide in the organic solvent.
-
Add the organic solution to the aqueous solution with vigorous stirring to create an emulsion.
-
Heat the reaction mixture to 60-65°C and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by vacuum distillation.
Quantitative Data from Analogous Syntheses
| Compound | Starting Material | Cyanide Source | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| 3-(Trifluoromethyl)phenylacetonitrile | 3-(Trifluoromethyl)benzyl chloride | NaCN | Triethylbenzylammonium chloride | Water | 60°C | 8 h | 91% | [1] |
| 2-(Trifluoromethyl)phenylacetonitrile | o-Trifluoromethylbenzyl bromide | KCN | None specified | Ethanol/Water | Reflux | 20 h | ~45% (calculated) | [3] |
| Benzyl cyanide | Benzyl chloride | NaCN | None specified | Aqueous Ethanol | Reflux | 3-4 h | ~70% | [4] |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common synthetic pathways for producing this compound are:
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Nucleophilic Substitution (Cyanation): This route involves the reaction of 2-Fluoro-3-(trifluoromethyl)benzyl bromide with a cyanide salt, typically sodium cyanide or potassium cyanide. This is a standard SN2 reaction where the bromide is displaced by the cyanide nucleophile.
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Sandmeyer Reaction: This alternative pathway starts from 2-Fluoro-3-(trifluoromethyl)aniline. The aniline is first converted to a diazonium salt, which is then reacted with a copper(I) cyanide salt to introduce the nitrile group.
Q2: I am observing a significant amount of an impurity with a similar mass spectrum to my product. What could it be?
A2: A common impurity in syntheses involving cyanide is the corresponding isonitrile, 2-Fluoro-3-(trifluoromethyl)phenylisocyanide. This arises from the ambident nature of the cyanide ion, which can attack via the carbon or the nitrogen atom. The formation of the isonitrile is generally less favorable but can be promoted by certain reaction conditions.
Q3: My reaction yield is consistently low. What are the most likely causes?
A3: Low yields can stem from several factors depending on the synthetic route:
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For the Cyanation Route:
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Poor quality of the starting benzyl bromide: The presence of impurities or degradation of the 2-Fluoro-3-(trifluoromethyl)benzyl bromide can lead to side reactions.
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Suboptimal reaction conditions: Temperature, solvent, and reaction time can all impact the yield. Higher temperatures may promote elimination side reactions.
-
Hydrolysis of the product: If water is present in the workup, the nitrile can be partially hydrolyzed to the corresponding amide or carboxylic acid.
-
-
For the Sandmeyer Route:
-
Incomplete diazotization: The formation of the diazonium salt is a critical step and is highly sensitive to temperature. The reaction must be kept cold (typically 0-5 °C) to prevent decomposition of the unstable diazonium salt.
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Decomposition of the diazonium salt: The diazonium salt should be used immediately after its formation as it can decompose to form phenols and other byproducts.
-
Q4: How can I minimize the formation of the isonitrile side product?
A4: To favor the formation of the nitrile over the isonitrile, consider the following:
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Solvent choice: Protic solvents can favor nitrile formation. A common solvent system is a mixture of ethanol and water.
-
Counter-ion of the cyanide salt: Using copper(I) cyanide in the Sandmeyer reaction generally leads to the formation of the nitrile. In the cyanation of benzyl halides, sodium or potassium cyanide are standard, but reaction conditions can be optimized.
Troubleshooting Guides
Issue 1: Presence of Multiple Side Products in the Cyanation of 2-Fluoro-3-(trifluoromethyl)benzyl Bromide
Symptoms:
-
Complex reaction mixture observed by TLC or GC-MS.
-
Difficulty in purifying the desired product.
-
Lower than expected yield of this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Isonitrile Formation | Optimize reaction conditions to favor nitrile formation. Consider using a protic solvent system (e.g., ethanol/water). |
| Hydrolysis to Amide/Carboxylic Acid | Ensure anhydrous conditions during the reaction and workup. Use dried solvents and reagents. If hydrolysis occurs during workup, minimize contact time with aqueous acidic or basic solutions. |
| Elimination Reaction | Maintain a moderate reaction temperature. High temperatures can favor the elimination of HBr from the starting material. |
| Unreacted Starting Material | Monitor the reaction progress by TLC or GC. Ensure a sufficient excess of the cyanide reagent and adequate reaction time. |
| Dimerization/Polymerization | Ensure proper stoichiometry and control of the reaction temperature. |
Issue 2: Low Yield and Phenol Formation in the Sandmeyer Reaction
Symptoms:
-
Low yield of the desired nitrile.
-
Presence of 2-Fluoro-3-(trifluoromethyl)phenol as a major byproduct.
-
Observation of gas evolution (N₂) before the addition of the cyanide reagent.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Decomposition of Diazonium Salt | Maintain a strict temperature control of 0-5 °C during the diazotization step. Use the diazonium salt solution immediately after its preparation. |
| Incomplete Diazotization | Ensure the correct stoichiometry of sodium nitrite and acid. The addition of the sodium nitrite solution should be slow and controlled to maintain the low temperature. |
| Side reaction with water | The diazonium salt can react with water to form a phenol. Ensure the reaction with copper(I) cyanide is initiated promptly after the diazotization is complete. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyanation
This protocol is based on the general procedure for the synthesis of substituted benzyl cyanides.
Materials:
-
2-Fluoro-3-(trifluoromethyl)benzyl bromide
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Sodium cyanide (or Potassium cyanide)
-
Ethanol
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Water
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Diethyl ether
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Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-3-(trifluoromethyl)benzyl bromide (1 equivalent) in ethanol.
-
In a separate flask, prepare a solution of sodium cyanide (1.2 equivalents) in water.
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Add the sodium cyanide solution to the solution of the benzyl bromide.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Remove the ethanol under reduced pressure.
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Extract the aqueous residue with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is a general procedure for the Sandmeyer reaction.
Materials:
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2-Fluoro-3-(trifluoromethyl)aniline
-
Sodium nitrite
-
Hydrochloric acid (concentrated)
-
Copper(I) cyanide
-
Sodium cyanide
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Water
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Dichloromethane
Procedure:
Part A: Diazotization
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In a beaker, dissolve 2-Fluoro-3-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
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Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
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Stir the mixture for an additional 15-20 minutes at 0-5 °C. Keep the resulting diazonium salt solution cold for immediate use.
Part B: Cyanation
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In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
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Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours.
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Cool the reaction mixture and extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: Stability of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile in Acidic Media
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile. The focus is on its stability in acidic media, a common concern during experimental procedures such as compound synthesis, purification, formulation, and in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic conditions?
A1: this compound is susceptible to hydrolysis in acidic media. The nitrile group (-CN) can undergo acid-catalyzed hydrolysis to first form an amide intermediate, which is then typically further hydrolyzed to the corresponding carboxylic acid, 2-Fluoro-3-(trifluoromethyl)phenylacetic acid.[1][2] The presence of two strong electron-withdrawing groups (Fluorine and trifluoromethyl) on the phenyl ring is expected to increase the electrophilicity of the nitrile carbon, potentially influencing the rate of hydrolysis.[3]
Q2: What are the primary degradation products of this compound in acid?
A2: The primary degradation products are the corresponding amide and carboxylic acid. The reaction proceeds in two main steps:
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Formation of the amide: this compound reacts with water under acidic conditions to form 2-Fluoro-3-(trifluoromethyl)phenylacetamide.
-
Formation of the carboxylic acid: The amide intermediate is further hydrolyzed to 2-Fluoro-3-(trifluoromethyl)phenylacetic acid and an ammonium salt (e.g., ammonium chloride if HCl is used).[1][2]
Q3: What factors can influence the rate of degradation in acidic media?
A3: Several factors can affect the rate of hydrolysis:
-
Acid Concentration: Higher concentrations of strong acids (e.g., HCl, H₂SO₄) will generally accelerate the rate of hydrolysis.[2]
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Temperature: Increased temperature will significantly increase the reaction rate.[2] Reactions are often heated to reflux to drive the hydrolysis to completion.[1]
-
Solvent: The presence of water is necessary for hydrolysis. The solubility of the starting material in the aqueous acidic medium can also play a role.
-
Reaction Time: The extent of degradation will increase with longer exposure to acidic conditions.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound in acidic environments.
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low yield of the nitrile after a reaction or work-up with an acidic wash. | The nitrile is hydrolyzing to the corresponding carboxylic acid during the acidic step. | - Minimize the time the compound is in contact with the acidic solution.- Perform the acidic wash at a lower temperature (e.g., on an ice bath).- Use a milder acid or a lower concentration if the protocol allows.- Consider an alternative purification method that does not involve acidic conditions. |
| Appearance of an unknown, more polar impurity in analytical chromatograms (e.g., HPLC, TLC). | This is likely the formation of the carboxylic acid degradation product, which is significantly more polar than the starting nitrile. The amide intermediate is also more polar. | - Co-spot or co-inject with a synthesized standard of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid to confirm its identity.- Use a less acidic mobile phase for chromatography if possible, or shorten the analysis time.- If degradation is occurring in the sample vial, ensure the sample is analyzed promptly after preparation or stored under neutral or slightly acidic pH conditions if stable. |
| Inconsistent results in biological or in vitro assays performed in acidic buffer. | The compound may be degrading during the assay, leading to a lower effective concentration of the active nitrile compound and the presence of the less active carboxylic acid. | - Assess the stability of the compound in the assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer, taking aliquots at different time points, and analyzing for the parent compound and the carboxylic acid degradation product by HPLC.- If degradation is significant, consider adjusting the buffer pH to a more neutral range if the assay allows.- Shorten the incubation time of the assay if feasible. |
Experimental Protocols
Below are generalized protocols for assessing the stability of this compound in acidic media, often referred to as forced degradation studies.
Table 1: General Conditions for Forced Degradation Studies in Acidic Media
| Parameter | Condition | Rationale |
| Acid | 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | These are commonly used strong acids that provide a controlled acidic environment. |
| Temperature | Room Temperature (e.g., 25 °C) to elevated temperatures (e.g., 60 °C) | Temperature is increased to accelerate degradation if no significant degradation is observed at room temperature.[3] |
| Time Points | e.g., 0, 2, 4, 8, 24 hours | Multiple time points are necessary to understand the kinetics of the degradation. |
| Analysis | High-Performance Liquid Chromatography (HPLC) with a UV detector | HPLC is a standard technique for separating and quantifying the parent compound and its degradation products. A mass spectrometer (LC-MS) can be used for identification of the degradation products. |
Protocol: Acidic Stability Assessment
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Add a small volume of the stock solution to a larger volume of the acidic medium (e.g., 0.1 M HCl) to achieve the desired final concentration. The final concentration should be suitable for the analytical method.
-
Sampling: Incubate the solution at the desired temperature. At each specified time point, withdraw an aliquot of the sample.
-
Quenching (if necessary): Neutralize the aliquot with a base (e.g., sodium hydroxide) to stop the degradation reaction.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.
-
Data Evaluation: Calculate the percentage of the remaining parent compound and the formation of degradation products at each time point.
Visualizations
References
Technical Support Center: Scale-Up Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile.
Troubleshooting Guide
Issue 1: Low or Inconsistent Product Yield
Q: Our synthesis of this compound from 2-Fluoro-3-(trifluoromethyl)benzyl bromide and sodium cyanide is resulting in a low yield. What are the potential causes and how can we optimize the reaction?
A: Low yields in this nucleophilic substitution reaction can stem from several factors. Here is a systematic approach to troubleshooting:
-
Reaction Conditions: Ensure that the reaction is conducted under anhydrous conditions. The presence of water can lead to the hydrolysis of the cyanide reagent and the formation of byproducts. The use of an ethanolic solvent is common for this type of reaction to ensure the solubility of the cyanide salt.[1][2]
-
Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can promote the formation of elimination byproducts. Maintain a consistent temperature, typically at reflux, and monitor for any unexpected exotherms, especially during scale-up.
-
Reagent Quality: Verify the purity of your starting materials. Impurities in the 2-Fluoro-3-(trifluoromethyl)benzyl bromide or the cyanide source can lead to side reactions.
-
Mixing: Inadequate mixing can result in localized "hot spots" and concentration gradients, leading to inconsistent reaction progress and byproduct formation. Ensure that the stirring is efficient for the scale of your reaction.
Issue 2: Formation of Significant Impurities
Q: We are observing significant impurities in our crude product mixture. What are the likely byproducts and how can we minimize their formation?
A: The most common impurities in this synthesis are the corresponding benzyl alcohol, dibenzyl ether, and elimination products.
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Hydrolysis Products: The formation of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol is a common issue if water is present in the reaction mixture. This is due to the hydroxide ions formed from the hydrolysis of the cyanide salt.[1] To mitigate this, use anhydrous solvents and dry reagents.
-
Elimination Products: At elevated temperatures, an elimination reaction can compete with the desired substitution, leading to the formation of a styrene derivative. This can be minimized by careful temperature control and avoiding excessively high temperatures.
-
Over-alkylation: While less common for this specific reaction, the product itself can act as a nucleophile under certain conditions, leading to more complex byproducts. This is more of a concern in related reactions where the product has acidic protons that can be deprotonated.
| Parameter | Effect on Yield | Effect on Purity | Recommendation |
| Temperature | Higher temperature increases reaction rate but may decrease yield due to side reactions. | High temperatures can lead to the formation of elimination and other degradation byproducts. | Maintain a consistent reflux temperature and monitor for exotherms. |
| Solvent | Anhydrous ethanol is a common choice to dissolve the cyanide salt. | The presence of water will lead to the formation of benzyl alcohol as a major impurity. | Use a dry, appropriate solvent and ensure all glassware is thoroughly dried. |
| Cyanide Source | Sodium cyanide and potassium cyanide are common reagents. Less toxic alternatives like potassium ferrocyanide can also be used, potentially with a catalyst.[3][4][5] | The purity of the cyanide source is crucial to avoid introducing contaminants. | Use a high-purity cyanide source. For scale-up, consider the safety and handling of large quantities of toxic cyanides. |
| Mixing | Efficient mixing ensures homogenous reaction conditions and improves heat transfer. | Poor mixing can lead to localized overheating and increased byproduct formation. | Use an appropriate stirring mechanism (e.g., overhead stirrer for larger volumes) to ensure efficient mixing. |
Issue 3: Difficulties in Product Purification
Q: We are facing challenges in purifying this compound. What are the recommended purification methods?
A: Purification can typically be achieved through distillation or recrystallization.
-
Distillation: Vacuum distillation is the preferred method for purifying liquid phenylacetonitriles. However, if the boiling points of the product and impurities are close, fractional distillation with a high-efficiency column may be necessary.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective purification method.
-
Work-up Procedure: A thorough aqueous work-up is crucial before distillation. This should include washing the organic layer with water and brine to remove any unreacted cyanide salts and other water-soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concern is the use of highly toxic cyanide salts (e.g., NaCN, KCN).[6][7] Inhalation, ingestion, or skin contact can be fatal. It is imperative to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. An emergency plan should be in place, and an antidote for cyanide poisoning, such as amyl nitrite, should be readily available. The reaction can also be exothermic, so careful temperature control and monitoring are essential to prevent a thermal runaway.
Q2: Are there less hazardous alternatives to sodium or potassium cyanide?
A2: Yes, research has been conducted on less toxic cyanide sources. Potassium ferrocyanide (K4[Fe(CN)6]) is a more stable and less toxic alternative, though it may require a catalyst, such as a copper or palladium salt, and potentially different reaction conditions to achieve good yields.[3][4][5]
Q3: How can we monitor the progress of the reaction?
A3: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.
Q4: What is the typical work-up procedure for this reaction?
A4: After the reaction is complete, the mixture is typically cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is separated and washed several times with water and then with brine to remove any residual cyanide salts. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product, which can then be purified.
Experimental Protocols
Laboratory-Scale Synthesis
A solution of 2-Fluoro-3-(trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous ethanol is added dropwise to a stirred suspension of sodium cyanide (1.2 eq) in anhydrous ethanol at room temperature. The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC or GC. Once the starting material is consumed, the reaction is cooled to room temperature, and the solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by vacuum distillation.
Considerations for Scale-Up
-
Heat Transfer: The reaction is exothermic. Ensure the reactor has adequate cooling capacity to manage the heat generated, especially during the addition of the benzyl bromide.
-
Reagent Addition: The benzyl bromide should be added at a controlled rate to maintain a manageable reaction temperature.
-
Cyanide Handling: Develop a standard operating procedure (SOP) for the safe handling and charging of large quantities of cyanide salts. This may involve using a closed-system transfer to minimize exposure.
-
Quenching: The quenching of any unreacted cyanide in the work-up is a critical safety step. This is often done by treating the aqueous waste with an oxidizing agent like sodium hypochlorite under basic conditions.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting common problems during the synthesis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Purification of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for the purification of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of solvent impurities from this compound.
Troubleshooting Guides
This section provides detailed experimental protocols and troubleshooting advice for common purification challenges encountered with this compound.
Issue 1: Residual solvent impurities detected after synthesis.
Residual solvents from the reaction workup are a common source of contamination. The choice of purification method depends on the nature of the solvent impurity and the scale of your experiment.
Recommended Purification Methods:
-
Vacuum Distillation: Ideal for removing volatile and some higher-boiling solvent impurities on a larger scale.
-
Recrystallization: Effective for removing impurities that have different solubility profiles from the target compound.
-
Flash Column Chromatography: Suitable for removing a wide range of impurities, especially on a smaller scale or when high purity is required.
Experimental Protocol:
-
Preparation: Ensure all glassware is thoroughly dried to prevent contamination with water. Assemble a vacuum distillation apparatus, including a Claisen adapter to minimize bumping.[1] Use a stir bar for smooth boiling.[1] Grease all ground-glass joints to ensure a good seal.[1]
-
System Check: Connect the apparatus to a vacuum trap and a vacuum source. Turn on the vacuum to check for leaks before heating.[1]
-
Distillation: Once a stable vacuum is achieved, begin heating the flask gently.
-
Fraction Collection: Collect the distilled this compound at the appropriate temperature and pressure. A boiling point of 103-105°C at 10 mmHg has been reported for the related compound 2-(trifluoromethyl)phenylacetonitrile and can be used as a starting point.[2]
-
Completion: After collecting the product, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.[1]
Troubleshooting:
| Problem | Possible Cause | Solution |
| Bumping or unstable boiling | Uneven heating or absence of a stirring mechanism. | Use a magnetic stir bar and a heating mantle with a stirrer. Ensure the flask is not more than two-thirds full. |
| Product will not distill | Vacuum is not low enough or the temperature is too low. | Check all connections for leaks. Increase the heating mantle temperature gradually. |
| Product solidifies in the condenser | The condenser water is too cold. | Use room temperature water or turn off the water flow to the condenser if the product has a high melting point. |
Experimental Protocol:
-
Solvent Selection: Based on the principle of "like dissolves like," a polar aprotic solvent or a mixture of a polar and a non-polar solvent is a good starting point. For a fluorinated compound like this compound, a mixture of ethanol and water or hexane and ethyl acetate is recommended for screening.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation and Washing: Collect the crystals by suction filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add a small amount of a solvent in which the compound is more soluble to the hot mixture. Reheat to dissolve the oil and then cool slowly. |
| No crystals form upon cooling | Too much solvent was used, or the solution is not saturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low recovery of the product | Too much solvent was used, or the product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. |
Experimental Protocol:
-
Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate or hexanes and dichloromethane is often effective for compounds of this polarity.[3]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: For compounds with poor solubility in the eluent, dry loading is recommended. Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Load the resulting powder onto the top of the column.[4]
-
Elution: Run the column by applying gentle air pressure, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The solvent system is not optimal. | Adjust the polarity of the eluent. For better separation of polar compounds, a more polar solvent system may be needed. For non-polar compounds, a less polar system is required. |
| Compound streaks on the TLC plate | The compound is too polar for the silica gel or is acidic/basic. | Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
| Cracking of the silica gel in the column | The column was packed improperly, or the solvent polarity was changed too drastically. | Ensure the silica gel is packed uniformly as a slurry. When running a gradient elution, increase the polarity of the solvent mixture gradually. |
Data Presentation
The following table summarizes the expected outcomes for each purification method. The values are illustrative and can vary based on the initial purity and the specific experimental conditions.
| Purification Method | Typical Starting Purity (%) | Expected Final Purity (%) | Expected Yield (%) | Primary Impurities Removed |
| Vacuum Distillation | 85-95 | >98 | 70-85 | Volatile organic solvents (e.g., ethanol, ether), lower boiling point byproducts. |
| Recrystallization | 90-97 | >99 | 60-80 | Soluble impurities, colored impurities (with charcoal treatment). |
| Flash Column Chromatography | 80-95 | >99.5 | 50-75 | A wide range of impurities with different polarities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common solvent impurities I might encounter?
A1: Common impurities often originate from the synthesis and workup steps and can include solvents like ethanol, diethyl ether, toluene, and water.[2] Unreacted starting materials or byproducts from side reactions can also be present.
Q2: How can I determine the purity of my this compound sample?
A2: The purity can be effectively assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect and quantify impurities.
Q3: My compound is a liquid at room temperature. Can I still use recrystallization?
A3: If the compound is a liquid at room temperature, recrystallization is generally not a suitable method. Vacuum distillation or flash column chromatography would be more appropriate purification techniques.
Q4: I see some color in my product. How can I remove it?
A4: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs the colored impurities.
Q5: What safety precautions should I take when purifying this compound?
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be cautious when working with vacuum systems to avoid implosions.
Visualization
The following workflow diagram illustrates the decision-making process for selecting a suitable purification method.
Caption: A workflow for selecting the appropriate purification method.
References
preventing decomposition of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile during chemical reactions. The guidance provided is based on the general chemical principles of related fluorinated aromatic compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, offering potential causes and preventative measures.
Issue 1: Formation of 2-Fluoro-3-carboxyphenylacetonitrile Impurity
Symptoms:
-
Appearance of an unexpected peak in LC-MS or NMR corresponding to the carboxylic acid derivative.
-
Lower than expected yield of the desired product.
-
Changes in the physical properties of the reaction mixture, such as the formation of a precipitate.
Potential Cause: The trifluoromethyl (-CF3) group on the aromatic ring can be susceptible to hydrolysis under certain conditions, converting it to a carboxylic acid (-COOH) group. This is a known reaction for some trifluoromethyl-substituted arenes, particularly under strong acidic or basic conditions.[1][2]
Preventative Measures & Protocols:
| Parameter | Recommended Condition | Conditions to Avoid | Rationale |
| pH | Neutral to slightly acidic (pH 4-6) | Strong acids (e.g., fuming H₂SO₄) and strong bases (e.g., NaOH, LiO-t-Bu)[1][2] | Minimizes the risk of acid- or base-catalyzed hydrolysis of the trifluoromethyl group. |
| Temperature | As low as the reaction kinetics allow | Prolonged heating at high temperatures | Thermal energy can contribute to overcoming the activation energy for hydrolysis. |
| Reaction Time | Monitor the reaction closely and quench as soon as the starting material is consumed | Extended reaction times | Minimizes the exposure of the product to potentially harsh reaction conditions. |
| Reagents | Use anhydrous solvents and reagents where possible | Aqueous strong acids or bases | Water is a necessary reactant for hydrolysis. |
Recommended Analytical Methods for Detection:
-
LC-MS: To identify the mass of the carboxylic acid impurity.
-
¹⁹F NMR: The disappearance of the -CF₃ signal and the appearance of new fluorine signals could indicate decomposition.
-
¹H and ¹³C NMR: To characterize the structure of the impurity.
-
FTIR: Look for the appearance of a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid.
Issue 2: Formation of 2-Fluoro-3-(trifluoromethyl)benzamide or Benzoic Acid Impurities
Symptoms:
-
Identification of amide or carboxylic acid impurities by analytical techniques.
-
Low yield of the desired nitrile-containing product.
Potential Cause: The nitrile (-CN) group is susceptible to hydrolysis under both acidic and basic conditions to form a primary amide (-CONH₂) and subsequently a carboxylic acid (-COOH).
Preventative Measures & Protocols:
| Parameter | Recommended Condition | Conditions to Avoid | Rationale |
| pH | Strictly neutral conditions if possible | Strong aqueous acids (e.g., concentrated HCl, H₂SO₄) and strong aqueous bases (e.g., NaOH, KOH) | Both strong acids and bases can effectively catalyze the hydrolysis of the nitrile group. |
| Water Content | Use anhydrous solvents and reagents | Presence of excess water | Water is a key reactant in the hydrolysis of nitriles. |
| Temperature | Keep the reaction temperature as low as feasible | High temperatures, especially in the presence of water | Elevated temperatures accelerate the rate of hydrolysis. |
Recommended Analytical Methods for Detection:
-
LC-MS: To detect the masses of the amide and carboxylic acid impurities.
-
¹H and ¹³C NMR: To identify the characteristic signals of the amide or carboxylic acid functional groups.
-
FTIR: To detect the characteristic C=O stretch of the amide or carboxylic acid and the N-H stretches of the amide.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Protect it from moisture, strong acids, and strong bases.
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is limited, trifluoromethylated aromatic compounds can exhibit varying degrees of photostability.[3][4][5] It is good laboratory practice to store the compound in an amber-colored vial or in a dark place to minimize potential photochemical decomposition.
Q3: What are the potential decomposition pathways for this compound?
A3: Based on the functional groups present, the two primary potential decomposition pathways are:
-
Hydrolysis of the trifluoromethyl group: This can occur under strong acidic or basic conditions to yield a carboxylic acid.[1][2][6]
-
Hydrolysis of the nitrile group: This can be catalyzed by acid or base to form an amide and subsequently a carboxylic acid.
Q4: Can I use strong bases for reactions involving this compound?
A4: The use of strong bases, especially in the presence of water, should be approached with caution. Strong bases can promote the hydrolysis of both the trifluoromethyl and the nitrile groups.[1] If a base is required, consider using a non-nucleophilic, hindered organic base in an anhydrous solvent.
Q5: Are there any known incompatible reagents?
A5: Avoid strong oxidizing agents, strong reducing agents, strong acids, and strong bases, as they may react with the functional groups of the molecule. The compatibility with any reagent should be confirmed on a small scale before proceeding with a larger scale reaction.
Visual Guides
Caption: Recommended experimental workflow to minimize decomposition.
Caption: Decision tree for troubleshooting decomposition issues.
Caption: Potential hydrolysis pathways of the trifluoromethyl and nitrile groups.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Issue ID | Question | Potential Cause(s) | Suggested Solution(s) |
| CC-01 | My compound is not eluting from the silica gel column. | The solvent system is not polar enough. The compound may be highly polar or interacting strongly with the acidic silica gel. | - Gradually increase the polarity of the eluting solvent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. - For very polar compounds, a solvent system like methanol in dichloromethane (e.g., 1-10%) can be effective.[1][2] - If the compound is suspected to be basic, consider adding a small amount of triethylamine (e.g., 1-3%) to the solvent system to neutralize the acidic silica.[2] |
| CC-02 | The compound is eluting too quickly (with the solvent front). | The solvent system is too polar. | - Decrease the polarity of the eluting solvent. If using ethyl acetate/hexane, increase the proportion of hexane.[1] - Start with a less polar solvent system, such as 5% ethyl acetate in hexane, and gradually increase the polarity.[2] |
| CC-03 | I'm seeing broad or tailing peaks for my compound. | - The compound is slowly eluting over many fractions. - The sample was not loaded onto the column in a concentrated band. | - Once the compound begins to elute, you can try increasing the solvent polarity to accelerate the elution of the remaining material.[1] - Ensure the sample is dissolved in a minimal amount of solvent before loading.[3] If solubility is an issue in the column solvent, consider a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel.[3] |
| CC-04 | I cannot separate my target compound from a closely related impurity. | The chosen solvent system does not provide adequate resolution. The stationary phase may not be optimal for this specific separation. | - Experiment with different solvent systems. Sometimes, switching one of the solvent components (e.g., using dichloromethane instead of ethyl acetate with hexane) can alter selectivity. - For challenging separations of aromatic compounds, incorporating toluene into the mobile phase (e.g., 10% ethyl acetate in toluene) can improve resolution.[4] - Consider using a different stationary phase. For fluorinated compounds, a fluorinated stationary phase (e.g., perfluoroalkyl or pentafluorophenyl) can offer unique selectivity through dipole-dipole or π-π interactions.[5][6][7] |
| CC-05 | It seems like my compound is decomposing on the column. | The compound may be unstable on acidic silica gel. | - Perform a quick stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[1] - If instability is confirmed, consider using a deactivated (neutralized) silica gel or an alternative stationary phase like neutral alumina or Florisil.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A good starting point for "normal" polarity compounds is a mixture of ethyl acetate and hexane, typically in the range of 10-50% ethyl acetate.[2] For this compound, which has polar functional groups (nitrile, fluorine, trifluoromethyl), a starting point of 10-20% ethyl acetate in hexane is recommended. The optimal ratio should be determined by thin-layer chromatography (TLC) first, aiming for an Rf value of approximately 0.2-0.3 for the target compound.[1]
Q2: How do I choose the right stationary phase?
For most routine purifications, standard silica gel (60-120 or 100-200 mesh) is a suitable choice. However, due to the presence of fluorine and a trifluoromethyl group, this compound may exhibit unique interactions. If standard silica gel does not provide adequate separation, consider the following:
-
Fluorinated Stationary Phases: These phases can provide enhanced retention and selectivity for halogenated compounds.[5][6][7]
-
Neutral Alumina: If your compound is sensitive to the acidic nature of silica gel, neutral alumina can be a good alternative.[4]
Q3: My compound is not very soluble in the recommended hexane/ethyl acetate mobile phase. What should I do?
If your compound has poor solubility in the eluent, you can use a "dry loading" method.[3] This involves dissolving your sample in a suitable solvent, adding a small amount of silica gel to the solution, and then evaporating the solvent to obtain a dry, free-flowing powder of your compound adsorbed onto the silica. This powder can then be carefully added to the top of your column.[3]
Q4: Can I use reversed-phase chromatography for this compound?
Yes, reversed-phase chromatography is a viable option, especially for polar compounds. In this technique, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase (e.g., a mixture of water and methanol or acetonitrile).[6] Fluorinated stationary phases can also be used in reversed-phase mode and may offer better selectivity for your compound.[5][8]
Experimental Protocol: Flash Column Chromatography
This is a general protocol that should be optimized based on preliminary TLC analysis.
1. Materials:
- Crude this compound
- Silica gel (e.g., 230-400 mesh)
- Solvents: Hexane, Ethyl Acetate (HPLC grade)
- Glass column with a stopcock
- Sand
- Collection tubes or flasks
- TLC plates, chamber, and UV lamp
2. Method:
-
Solvent System Selection:
-
Develop a solvent system using TLC. A good starting point is 20% ethyl acetate in hexane.
-
The ideal solvent system should give your target compound an Rf value of ~0.2-0.3.
-
-
Column Packing:
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial eluting solvent.[3] Carefully pipette the solution onto the top layer of sand.[3]
-
Dry Loading: If the sample is not soluble in the eluent, dissolve it in a different solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[3]
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the column.
-
Apply gentle pressure (e.g., with a pump or "flash" system) to push the solvent through the column at a steady rate.
-
Begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If the separation is slow, you can gradually increase the polarity of the solvent (gradient elution).
-
-
Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting column chromatography experiments.
References
- 1. Chromatography [chem.rochester.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. reddit.com [reddit.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile Reactions by LC-MS
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile. It focuses on the identification of reaction byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected peaks in my LC-MS chromatogram after a reaction with this compound. What are the likely byproducts?
A1: Unexpected peaks can originate from several sources, including unreacted starting materials, side-reaction products, or degradation of the main compound. Based on the typical synthesis routes and reactivity of this molecule, potential byproducts to consider include:
-
Starting Material Impurities: Commercial this compound may contain residual starting materials from its synthesis, such as 2-Fluoro-3-(trifluoromethyl)benzyl bromide or related isomers.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of 2-Fluoro-3-(trifluoromethyl)phenylacetamide and 2-Fluoro-3-(trifluoromethyl)phenylacetic acid.[1]
-
Dimerization Products: Phenylacetonitrile and its derivatives can undergo self-condensation or dimerization, particularly in the presence of a strong base.
-
Solvent Adducts: In LC-MS analysis, it is common for the analyte to form adducts with components of the mobile phase, such as acetonitrile or formate.[2][3][4][5]
Q2: How can I confirm the identity of a suspected byproduct?
A2: The most effective method for structural confirmation is LC-MS/MS. By inducing fragmentation of the ion of interest, you can obtain a characteristic fragmentation pattern. This pattern, along with the accurate mass measurement from a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), can be used to propose and confirm the structure of the byproduct. If a standard of the suspected byproduct is available, comparing its retention time and mass spectrum to the unknown peak provides definitive identification.
Q3: My mass spectrum shows a peak at [M+41]+. What could this be?
A3: A peak at [M+41]+ is a very common observation when acetonitrile is used in the mobile phase. This corresponds to the formation of an acetonitrile adduct, [M+CH₃CN+H]⁺.[2][3][4][5] To confirm this, you can try replacing the acetonitrile in your mobile phase with methanol and see if the [M+41]+ peak disappears.
Q4: I am having trouble getting good peak shapes and separation for my compound and its byproducts. What can I do?
A4: Poor chromatography can be due to several factors. Here are some troubleshooting steps:
-
Mobile Phase: Ensure your mobile phases are fresh, correctly prepared, and of high purity (LC-MS grade).[6] The pH of the mobile phase can significantly impact the retention and peak shape of acidic or basic analytes.
-
Column: Check if your column is appropriate for the analytes and has not degraded. Consider flushing or replacing the column if you observe high backpressure or peak tailing.[7]
-
Gradient Optimization: Adjust the gradient profile to improve the separation of closely eluting peaks. A shallower gradient can often enhance resolution.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.[6]
Q5: My signal intensity is low. How can I improve it?
A5: Low signal intensity can be a complex issue. Consider the following:
-
Ionization Source: Optimize the parameters of your electrospray ionization (ESI) source, such as capillary voltage, gas flow, and temperature.
-
Mobile Phase Additives: The addition of a small amount of an acid (like formic acid) for positive ion mode or a base (like ammonium hydroxide) for negative ion mode can significantly enhance ionization efficiency.
-
Mass Spectrometer Tuning: Ensure your mass spectrometer is properly tuned and calibrated.
-
Sample Concentration: If possible, increase the concentration of your sample.
Potential Byproducts and Their Mass Spectrometry Data
The following table summarizes potential byproducts from reactions involving this compound, along with their expected mass-to-charge ratios ([M+H]⁺).
| Compound Name | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| This compound | C₉H₅F₄N | 203.14 | 204.05 |
| 2-Fluoro-3-(trifluoromethyl)benzyl bromide | C₈H₅BrF₄ | 257.03 | 257.96 / 259.96 |
| 2-Fluoro-3-(trifluoromethyl)phenylacetamide | C₉H₇F₄NO | 221.15 | 222.06 |
| 2-Fluoro-3-(trifluoromethyl)phenylacetic acid | C₉H₆F₄O₂ | 222.14 | 223.04 |
| Dimer of this compound | C₁₈H₁₀F₈N₂ | 406.28 | 407.08 |
| Acetonitrile Adduct | C₁₁H₈F₄N₂ | 244.19 | 245.07 |
Experimental Protocols
General LC-MS Method for Byproduct Analysis
This protocol provides a starting point for the analysis of this compound and its byproducts. Optimization may be required based on your specific instrumentation and the nature of the byproducts.
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-17.1 min: 90-10% B
-
17.1-20 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Nebulizer Pressure: 45 psi.
-
Scan Range: m/z 100-1000.
-
Fragmentation (for MS/MS): Collision-Induced Dissociation (CID) with optimized collision energy for each compound of interest.
-
Byproduct Identification Workflow
The following diagram illustrates a logical workflow for identifying unknown byproducts in your reaction mixture.
Caption: Workflow for byproduct identification.
References
- 1. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. zefsci.com [zefsci.com]
Validation & Comparative
A Comparative Guide to 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile and Its Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic placement of fluorine and trifluoromethyl groups on aromatic scaffolds is a cornerstone of modern molecular design. These substitutions can profoundly influence a compound's physicochemical properties, metabolic stability, and biological activity. This guide offers a comparative analysis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile and its structural isomers, providing researchers, scientists, and drug development professionals with a framework for understanding their potential applications and guiding future experimental work.
It is important to note that while physicochemical data for individual isomers are available, direct comparative experimental studies on their reactivity and biological activity are not readily found in the public domain. Therefore, this guide presents a combination of available data and theoretical considerations based on established structure-activity relationships.
Physicochemical Properties: A Comparative Overview
The position of the fluoro and trifluoromethyl substituents on the phenylacetonitrile scaffold significantly impacts the molecule's electronic distribution and steric profile, which in turn dictates its physical properties. The following table summarizes key physicochemical data for this compound and several of its isomers, compiled from various chemical databases.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| This compound | 239087-10-6 | C₉H₅F₄N | 203.14 | 237 (lit.)[1] | - | 1.34 at 25°C (lit.)[1] |
| 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile | 220227-59-8 | C₉H₅F₄N | 203.14 | - | - | 1.324 (predicted) |
| 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | - | C₉H₅F₄N | 203.14 | - | - | - |
| 2-(Trifluoromethyl)phenylacetonitrile | 3038-47-9 | C₉H₆F₃N | 185.15 | 103-105 / 10 mmHg | - | - |
| 3-(Trifluoromethyl)phenylacetonitrile | 2338-76-3 | C₉H₆F₃N | 185.15 | 92-93 / 4 mmHg[2] | - | 1.187 at 25°C (lit.)[2] |
| 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | C₉H₆F₃N | 185.15 | 131-132 / 20 mmHg[3] | 47-49 (lit.)[3] | - |
Theoretical Performance Comparison
Chemical Reactivity
The reactivity of the benzylic protons (the CH₂ group) and the susceptibility of the aromatic ring to nucleophilic or electrophilic attack are key considerations for synthetic applications. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups is expected to increase the acidity of the benzylic protons, facilitating deprotonation and subsequent alkylation or condensation reactions.
-
This compound : The ortho-fluoro and meta-trifluoromethyl groups both contribute to the electron-withdrawing effect on the benzylic position. This is anticipated to make the benzylic protons relatively acidic, favoring carbanion formation.
-
Isomers : The relative positions of the electron-withdrawing groups in the isomers will modulate this effect. For instance, in 4-(trifluoromethyl)phenylacetonitrile, the para-trifluoromethyl group exerts a strong electron-withdrawing effect through resonance, which may lead to a different reactivity profile compared to the meta-substituted isomer.
Biological Activity
The introduction of fluorine and trifluoromethyl groups is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and cell permeability. The trifluoromethyl group, in particular, can increase lipophilicity and block metabolic pathways.
-
Structure-Activity Relationship (SAR) : The specific placement of these substituents is critical for interaction with biological targets. For example, a trifluoromethyl group might fit into a hydrophobic pocket of an enzyme or receptor, while a fluorine atom could form a key hydrogen bond. The different steric and electronic profiles of the isomers of fluoro-(trifluoromethyl)phenylacetonitrile would likely lead to distinct biological activities. Without direct experimental data, it is hypothesized that the isomers will exhibit different potencies and selectivities in biological assays due to these structural variations.
Proposed Experimental Protocols for Comparative Analysis
To empirically determine the performance differences between this compound and its isomers, a series of standardized experiments are recommended.
Chemical Reactivity Comparison: Competitive Alkylation
This experiment would provide a quantitative measure of the relative ease of carbanion formation among the isomers.
Protocol:
-
Equimolar Mixture Preparation: Prepare an equimolar mixture of this compound and one of its isomers in a suitable aprotic solvent (e.g., tetrahydrofuran).
-
Deprotonation: Add a sub-stoichiometric amount of a strong base (e.g., lithium diisopropylamide) at a low temperature (-78 °C) to generate a mixture of the corresponding carbanions.
-
Alkylation: Introduce a limiting amount of an electrophile (e.g., methyl iodide).
-
Quenching and Analysis: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and extract the organic products.
-
Quantification: Analyze the product mixture using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to determine the relative ratio of the methylated products, which will reflect the relative reactivity of the starting isomers.
Biological Activity Comparison: In Vitro Cytotoxicity Assay
This assay would provide a preliminary assessment of the potential of these compounds as anticancer agents.
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa or A549) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of each isomer and the parent compound in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 48 or 72 hours).
-
Viability Assessment: Use a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay. The colorimetric or fluorometric signal is proportional to the number of viable cells.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound, which represents the concentration required to inhibit cell growth by 50%. A lower IC₅₀ value indicates higher cytotoxic potency.
Visualizing Experimental and Conceptual Frameworks
To further aid in the conceptualization of comparative studies and potential mechanisms of action, the following diagrams are provided.
Conclusion
While a definitive, data-driven comparison of this compound and its isomers is currently limited by the available literature, this guide provides a foundational understanding of their potential differences. The provided physicochemical data, theoretical considerations, and proposed experimental protocols offer a roadmap for researchers to systematically evaluate these compounds. Such studies are crucial for unlocking their potential in drug discovery and materials science, ultimately enabling the rational design of novel molecules with tailored properties.
References
A Comparative Guide to the Reactivity of Fluorinated Phenylacetonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of fluorinated phenylacetonitrile analogs. By examining the electronic effects of fluorine substitution at different positions on the phenyl ring, we can predict and understand their behavior in various chemical reactions. This information is critical for researchers in drug development and organic synthesis, where precise control of reactivity is paramount.
Introduction to Phenylacetonitrile and its Fluorinated Analogs
Phenylacetonitrile and its derivatives are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The introduction of fluorine atoms onto the phenyl ring can significantly alter the molecule's physical, chemical, and biological properties. Fluorine's high electronegativity and relatively small size allow it to act as a powerful electron-withdrawing group through the inductive effect, while its lone pairs can participate in resonance donation. The position of the fluorine substituent—ortho, meta, or para—determines the balance of these effects and, consequently, the reactivity of the benzylic position.
The Impact of Fluorine Substitution on Reactivity: A Hammett Approach
The reactivity of substituted aromatic compounds can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of the substituents. The Hammett substituent constant, σ, quantifies the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
The position of the fluorine atom on the phenyl ring has a distinct influence on its electronic effect:
-
Para-Fluorine (p-F): In the para position, fluorine exerts a moderate electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). The inductive effect generally outweighs the resonance effect, making the p-fluoro group weakly electron-withdrawing overall (σₚ = +0.06).
-
Meta-Fluorine (m-F): At the meta position, the resonance effect is negligible, and the strong electron-withdrawing inductive effect dominates (σₘ = +0.34).
-
Ortho-Fluorine (o-F): The ortho position is influenced by a combination of strong inductive effects and proximity (steric) effects. The inductive effect is strongest at this position.
These electronic differences directly impact the stability of charged intermediates and transition states that form during chemical reactions at the benzylic carbon of phenylacetonitrile.
Comparative Reactivity Data
Table 1: Predicted Relative Reactivity of Fluorinated Phenylacetonitrile Analogs
| Compound | Substituent Position | Hammett Constant (σ) | Predicted Reactivity in Reactions with Negative Charge Buildup at Benzylic Carbon (e.g., Deprotonation) | Predicted Reactivity in Reactions with Positive Charge Buildup at Benzylic Carbon (e.g., Sₙ1-type reaction) |
| Phenylacetonitrile | Unsubstituted | 0.00 | Baseline | Baseline |
| 4-Fluorophenylacetonitrile | para | +0.06 | Slightly Faster | Slightly Slower |
| 3-Fluorophenylacetonitrile | meta | +0.34 | Faster | Slower |
| 2-Fluorophenylacetonitrile | ortho | - | Fastest | Slowest |
| 2,4-Difluorophenylacetonitrile | ortho, para | - | Very Fast | Very Slow |
| 2,6-Difluorophenylacetonitrile | ortho, ortho | - | Extremely Fast | Extremely Slow |
Note: The Hammett equation is generally not applied to ortho substituents due to steric effects. However, the strong inductive effect of an ortho-fluoro substituent is expected to significantly increase the acidity of the benzylic proton and decrease the stability of a benzylic carbocation.
Experimental Protocols
To experimentally validate the predicted reactivity trends, the following detailed protocols for determining the acidity (pKa) and the rate of a nucleophilic substitution reaction are provided.
Experimental Protocol 1: Determination of Apparent pKa by UV-Vis Spectrophotometry
This method is suitable for determining the acidity of the benzylic proton in phenylacetonitrile analogs.
Materials:
-
Fluorinated phenylacetonitrile analog
-
Dimethyl sulfoxide (DMSO), spectrophotometric grade
-
Potassium tert-butoxide (t-BuOK) solution in DMSO (e.g., 0.1 M)
-
Buffer solutions of known pKa in DMSO
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the fluorinated phenylacetonitrile analog in DMSO (e.g., 1 mM).
-
Prepare a series of solutions with a constant concentration of the phenylacetonitrile analog and varying concentrations of t-BuOK in DMSO.
-
Record the UV-Vis spectrum of each solution from 250 to 400 nm. The formation of the carbanion will result in a new absorbance band at a longer wavelength.
-
Measure the absorbance at the wavelength of maximum absorbance (λ_max) for the carbanion for each t-BuOK concentration.
-
The apparent pKa can be determined by plotting the absorbance at λ_max against the H_ function of the t-BuOK solutions or by using a suitable buffer system and the Henderson-Hasselbalch equation.
Experimental Protocol 2: Kinetic Analysis of Nucleophilic Substitution with Cyanide
This experiment measures the rate of displacement of a leaving group (e.g., bromide) from the corresponding fluorinated benzyl bromide by cyanide ions.
Materials:
-
Fluorinated benzyl bromide analog
-
Sodium cyanide (NaCN)
-
Ethanol, absolute
-
Thermostatted reaction vessel
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Prepare a stock solution of the fluorinated benzyl bromide analog in ethanol (e.g., 0.01 M).
-
Prepare a stock solution of NaCN in ethanol (e.g., 0.1 M).
-
Equilibrate both solutions to the desired reaction temperature (e.g., 50 °C) in the thermostatted vessel.
-
Initiate the reaction by mixing the two solutions.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by diluting with a cold mobile phase.
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining benzyl bromide and the formed phenylacetonitrile product.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the benzyl bromide concentration versus time. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the cyanide nucleophile.
Visualizing Reaction Mechanisms and Workflows
Diagram 1: General Workflow for Kinetic Analysis of Nucleophilic Substitution
Caption: Workflow for determining nucleophilic substitution rate constants.
Diagram 2: Proposed Sₙ2 Mechanism for Cyanide Substitution
Comparative Analysis of Phenylacetonitrile Derivatives in Drug Discovery: A Focus on Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
While comprehensive structure-activity relationship (SAR) studies on 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile derivatives are not extensively available in the public domain, this guide provides a comparative analysis of closely related phenylacetonitrile and phenylacetamide analogs. The following data, protocols, and visualizations offer insights into the impact of fluoro and trifluoromethyl substitutions on the biological activity of these scaffolds, drawing from published research on similar compounds. This guide will focus on their potential as anticancer agents, a field where such derivatives have shown promise.
Comparison of Anticancer Activity
The following tables summarize the in vitro anticancer activity of various phenylacetonitrile and phenylacetamide derivatives against different human cancer cell lines. These compounds serve as valuable alternatives for understanding the potential therapeutic applications of the 2-Fluoro-3-(trifluoromethyl)phenyl scaffold.
Table 1: Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound ID | R Group on Phenylacetamide | Cell Line | IC50 (µM) |
| 2a | 2-nitro | PC3 (Prostate) | >100 |
| MCF-7 (Breast) | >100 | ||
| 2b | 3-nitro | PC3 (Prostate) | 52[1][2] |
| MCF-7 (Breast) | >100 | ||
| 2c | 4-nitro | PC3 (Prostate) | 80[1][2] |
| MCF-7 (Breast) | 100[1][2] | ||
| 2d | 2-methoxy | PC3 (Prostate) | >100 |
| MCF-7 (Breast) | >100 | ||
| 2e | 3-methoxy | PC3 (Prostate) | >100 |
| MCF-7 (Breast) | >100 | ||
| 2f | 4-methoxy | PC3 (Prostate) | >100 |
| MCF-7 (Breast) | >100 | ||
| Imatinib | (Reference Drug) | PC3 (Prostate) | 40[1][2] |
| MCF-7 (Breast) | 98[1][2] |
Table 2: Anticancer Activity of 2-Phenylacrylonitrile Derivatives
| Compound ID | Description | Cell Line | IC50 (nM) |
| 1g2a | 2-Phenylacrylonitrile derivative | HCT116 (Colon) | 5.9[3][4] |
| BEL-7402 (Liver) | 7.8[3][4] | ||
| Taxol | (Reference Drug) | - | - |
Note: The specific structure of compound 1g2a is detailed in the referenced literature. The study highlights that halogen-containing groups, including trifluoromethyl, are often introduced to enhance anticancer activity.[3]
Experimental Protocols
Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
A solution of 2-(4-fluorophenyl)acetic acid (1 mmol) and thionyl chloride (1.5 mmol) in dry chloroform (10 mL) was refluxed for 3 hours. The excess thionyl chloride and solvent were removed under reduced pressure. The resulting acid chloride was dissolved in dry chloroform (10 mL) and added dropwise to a stirred solution of the appropriate substituted aniline (1 mmol) and triethylamine (1.5 mmol) in dry chloroform (10 mL) at 0°C. The reaction mixture was then stirred at room temperature for 5-8 hours. After completion of the reaction (monitored by TLC), the mixture was washed with 10% HCl (2 x 15 mL), 10% NaHCO3 (2 x 15 mL), and brine (20 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated to yield the crude product, which was then purified by recrystallization from ethanol.
In-vitro Cytotoxicity Evaluation (MTS Assay)
Human cancer cell lines (PC3 and MCF-7) were seeded in 96-well plates at a density of 5x10^3 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and incubated for 24 hours at 37°C in a 5% CO2 atmosphere. The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours. After the treatment period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution was added to each well, and the plates were incubated for another 4 hours. The absorbance was measured at 490 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.[1][2]
Synthesis of 2-Phenylacrylonitrile Derivatives
The synthesis of 2-phenylacrylonitrile derivatives was achieved via Knoevenagel condensation.[3][4]
In-vitro Antiproliferative Activity (MTT Assay)
The antiproliferative activities of the synthesized 2-phenylacrylonitrile derivatives were determined by the MTT assay.[3][4] Human cancer cell lines (HCT116 and BEL-7402) were seeded in 96-well plates and treated with different concentrations of the compounds. After a specified incubation period, MTT solution was added, and the resulting formazan crystals were dissolved in a suitable solvent. The absorbance was measured to determine cell viability and calculate IC50 values.
Visualizations
General Workflow for Structure-Activity Relationship (SAR) Studies
Caption: A generalized workflow for conducting structure-activity relationship (SAR) studies.
Simplified Signaling Pathway for Tubulin Polymerization Inhibition
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Validation of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methodologies for the purity assessment of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile, a critical intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy, offering detailed experimental protocols and performance data to aid in method selection and implementation.
Method Comparison at a Glance
The choice of analytical method for purity determination of this compound depends on various factors, including the required sensitivity, the nature of potential impurities, and the intended application of the analysis (e.g., routine quality control versus in-depth impurity profiling). The following table summarizes the key performance characteristics of the three discussed methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹⁹F NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Intrinsic quantitative analysis based on the direct proportionality between the integral of a ¹⁹F NMR signal and the number of fluorine nuclei. |
| Typical Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 10 ng/mL | ~1.0 mmol/L[1] |
| Typical Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 30 ng/mL | ~3.0 mmol/L |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% | < 2%[1] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% |
| Key Advantages | High resolution for separating non-volatile impurities, robust and widely available. | High sensitivity and specificity for volatile and semi-volatile impurities, provides structural information. | Absolute and direct quantification without the need for a specific reference standard of the analyte, highly specific for fluorinated compounds. |
| Key Disadvantages | May require derivatization for some compounds, potential for co-elution. | Not suitable for non-volatile impurities, potential for thermal degradation of the analyte. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity analysis and quantification of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
UV detection wavelength: 220 nm
-
-
Analysis: Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound by its retention time. Calculate the purity of the sample by comparing the peak area with the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for aromatic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Dichloromethane or Ethyl Acetate (GC grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL. Prepare a series of calibration standards by dilution.
-
Sample Preparation: Dissolve the sample in the same solvent to a concentration within the calibration range.
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Injection mode: Splitless (1 µL)
-
Carrier gas: Helium at a constant flow of 1.0 mL/min
-
Oven temperature program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass scan range: 40-400 amu
-
-
Analysis: Inject the prepared solutions and acquire the data.
-
Data Analysis: Identify the main component and any impurities by their retention times and mass spectra. Quantify the purity based on the relative peak areas or by using a calibration curve.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
This method provides an absolute and highly specific means of determining the purity of this compound without the need for a specific reference standard of the analyte. It relies on an internal standard of known purity.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d₆)
-
Internal standard with a known purity and a ¹⁹F signal that does not overlap with the analyte signals (e.g., trifluorotoluene).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into an NMR tube.
-
Dissolution: Add a precise volume of the deuterated solvent to completely dissolve the sample and internal standard.
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the trifluoromethyl group and the fluorine atom on the aromatic ring of the analyte, as well as the signal from the internal standard.
-
-
Purity Calculation: Calculate the purity of the sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS * 100
Where:
-
I = Integral value
-
N = Number of fluorine atoms for the signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualization of Analytical Workflow
The selection of an appropriate analytical method is a critical step in the quality control process. The following diagram illustrates a logical workflow for choosing the most suitable technique based on the analytical requirements.
Caption: Logical workflow for selecting an analytical method.
Signaling Pathway for Method Validation
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram outlines the key parameters that must be assessed during method validation according to international guidelines.
Caption: Key parameters for analytical method validation.
References
A Comprehensive Guide to HPLC Method Development for the Analysis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
This guide provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile, a key intermediate in pharmaceutical and agrochemical research. The proposed method is designed to offer robust and reliable quantification, essential for researchers, scientists, and professionals in drug development. This document outlines the experimental protocol, presents a comparative analysis with an alternative technique, and visualizes the method development workflow.
Proposed HPLC Method and Alternative GC Method: A Comparative Overview
For the quantitative analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is proposed. This technique is well-suited for the separation and analysis of aromatic compounds.[1][2][3] As an alternative, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is also considered, given the volatility of the analyte. The following table summarizes the key performance parameters of the proposed HPLC method and a typical GC-FID method.
| Parameter | Proposed HPLC Method | Alternative GC-FID Method |
| Instrumentation | HPLC with UV Detector | Gas Chromatograph with FID |
| Stationary Phase | C18 column (e.g., 250 x 4.6 mm, 5 µm) | Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (60:40 v/v) | Helium |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection Wavelength | 220 nm | N/A |
| Injector Temperature | N/A | 250 °C |
| Oven Temperature Program | Isocratic at 30 °C | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |
| Detector Temperature | N/A | 280 °C |
| Retention Time | ~ 5.2 min | ~ 8.5 min |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
| Precision (%RSD) | < 2% | < 3% |
Detailed Experimental Protocols
Proposed HPLC Method
This protocol details the steps for the quantitative analysis of this compound using the proposed HPLC method.
2.1.1. Materials and Reagents
-
This compound (Reference Standard, >99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm Syringe filters
2.1.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
2.1.3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water in a 60:40 volume/volume ratio. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
2.1.4. Chromatographic Conditions
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
Run Time: 10 minutes
2.1.5. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2.1.6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Visualization of HPLC Method Development Workflow
The following diagram illustrates the logical steps involved in developing a robust HPLC method.
Caption: Workflow for HPLC Method Development.
Objective Comparison and Conclusion
The proposed RP-HPLC method offers several advantages for the analysis of this compound. It provides excellent sensitivity (LOD of 0.05 µg/mL) and precision (%RSD < 2%), which are critical for accurate quantification in research and quality control settings. The use of a common C18 column and a simple isocratic mobile phase makes the method accessible and easy to implement in most analytical laboratories.
In comparison, the alternative GC-FID method, while a viable option, generally exhibits slightly lower sensitivity and precision for this type of compound. Furthermore, the high temperatures required for GC analysis could potentially lead to the degradation of thermally labile impurities, which might not be detected. The HPLC method, being a non-destructive technique performed at a lower temperature, is often preferred for purity analysis and stability studies.
References
Comparative Analysis of Analytical Standards for 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile, a key intermediate in pharmaceutical synthesis. Given the absence of a dedicated authentic standard from major pharmacopeias, this document outlines robust analytical approaches using readily available reference materials and validated methods. The focus is on providing objective performance comparisons and detailed experimental data to ensure accurate and reproducible analysis.
Overview of this compound
This compound (CAS No. 239087-10-6) is a fluorinated aromatic compound increasingly utilized in the synthesis of novel therapeutic agents. The presence of both a fluorine atom and a trifluoromethyl group significantly influences its chemical properties and, consequently, the analytical strategies required for its characterization.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 239087-10-6 |
| Molecular Formula | C₉H₅F₄N |
| Molecular Weight | 203.14 g/mol |
| Appearance | Off-white to pale yellow solid or liquid |
| Purity (Typical) | ≥98% (commercially available) |
Recommended Analytical Methods and Comparative Data
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended techniques for the analysis of this compound. The choice between these methods depends on the specific analytical requirements, such as the need for high-throughput screening, impurity profiling, or structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the quantification and purity assessment of pharmaceutical intermediates. For fluorinated compounds like this compound, the use of specialized columns can significantly enhance separation efficiency.
Method Parameters:
-
Column: A column with a fluorophenyl stationary phase is recommended to leverage alternative selectivity mechanisms, including π-π interactions and dipole-dipole interactions, which are particularly effective for separating fluorinated aromatic compounds.[1] A standard C18 column can also be used, but may offer less resolution for closely related impurities.
-
Mobile Phase: A gradient elution with acetonitrile and water is typically effective. The gradient can be optimized to achieve the best separation of the main component from its potential impurities.
-
Detector: UV detection at a wavelength of approximately 220 nm is suitable for this compound.
Table 2: Comparison of HPLC Columns for the Analysis of Fluorinated Aromatic Compounds
| Column Type | Principle of Separation | Advantages for Fluorinated Compounds | Disadvantages |
| Fluorophenyl | π-π interactions, hydrophobic interactions, shape selectivity | Enhanced selectivity for positional isomers and halogenated compounds.[2] | May require more complex mobile phases for optimal separation. |
| C18 (ODS) | Primarily hydrophobic interactions | Robust, widely available, and suitable for general-purpose analysis. | May have limited selectivity for structurally similar fluorinated compounds. |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Prepare a stock solution of this compound reference standard (commercially available, e.g., >98% purity) in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: Fluorophenyl column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Quantify the main peak and any impurities by comparing their peak areas to those of the reference standard.
Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[3][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for separating and identifying positional isomers, which can be challenging with HPLC.[6]
Method Parameters:
-
Column: A capillary column with a mid-polarity stationary phase, such as a phenyl-substituted polysiloxane, is suitable for the separation of aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split injection is typically used to avoid column overload.
-
Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points.
-
Detector: A mass spectrometer provides both quantitative data and structural information for peak identification.
Table 3: Comparison of HPLC and GC-MS for the Analysis of this compound
| Feature | HPLC | GC-MS |
| Principle | Liquid-solid phase partitioning | Gas-solid phase partitioning and mass-to-charge ratio detection |
| Analyte Volatility | Not a limiting factor[7] | Requires volatile or semi-volatile analytes[8] |
| Separation of Isomers | Can be challenging, requires specialized columns | Excellent for separating positional isomers[6] |
| Structural Information | Limited (UV spectrum) | Provides detailed mass spectra for identification |
| Throughput | Moderate | High |
Experimental Protocol: GC-MS Analysis
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent like dichloromethane or ethyl acetate at 1 mg/mL. Prepare working standards by dilution.
-
Sample Preparation: Dissolve the sample in the same solvent to a concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: Phenyl-substituted polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-350 m/z
-
-
Data Analysis: Identify peaks based on their retention times and mass spectra. Quantify using the peak area of a characteristic ion.
Potential Impurities and Their Analysis
The manufacturing process of this compound may lead to the formation of several impurities. A potential synthesis route involves the reaction of 2-fluoro-3-(trifluoromethyl)benzyl bromide with a cyanide salt. Based on this, potential impurities could include:
-
Starting materials: Unreacted 2-fluoro-3-(trifluoromethyl)benzyl bromide.
-
Positional isomers: Other isomers of fluoro-(trifluoromethyl)phenylacetonitrile.
-
By-products: Products from side reactions, such as hydrolysis of the nitrile group to an amide or carboxylic acid.
Both the proposed HPLC and GC-MS methods are capable of separating and identifying these potential impurities.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Hypothetical Signaling Pathway Involvement
While the specific biological targets of compounds derived from this compound are diverse, many fluorinated compounds are designed as enzyme inhibitors or receptor modulators. The diagram below illustrates a hypothetical signaling pathway where a drug synthesized from this intermediate could act as a kinase inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
This guide provides a framework for the robust analytical characterization of this compound. By employing these validated methods and understanding the potential for impurity formation, researchers and drug developers can ensure the quality and consistency of this critical pharmaceutical intermediate.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. aaps.ca [aaps.ca]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
Comparative Biological Screening of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential biological activities of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile and its analogs. Due to a lack of publicly available biological data on the specific parent compound, this guide leverages experimental data from structurally related phenylacetonitrile and phenylacrylonitrile derivatives to predict and compare potential therapeutic applications.
The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established method in medicinal chemistry for enhancing biological efficacy, metabolic stability, and target specificity. Phenylacetonitrile and its derivatives have emerged as a promising scaffold, exhibiting a range of biological activities, most notably in the realms of anticancer and antimicrobial research. This guide synthesizes the available data on analogous compounds to provide a predictive framework for the biological screening of this compound and its derivatives.
Anticipated Biological Activities and Comparative Data
Based on the biological profiles of structurally similar compounds, this compound analogs are predicted to exhibit significant anticancer and antimicrobial properties. The primary mechanism of anticancer action for many phenylacrylonitrile derivatives is the inhibition of tubulin polymerization, a critical process for cell division.
Comparative Anticancer Activity of Phenylacrylonitrile Analogs
The following table summarizes the cytotoxic activity (IC50 values) of various phenylacrylonitrile derivatives against several human cancer cell lines. This data provides a benchmark for the potential potency of novel analogs.
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 2-(4-methoxyphenyl)acrylonitrile | MCF-7 (Breast) | 44 | [1] |
| Analog 2 | 2-(3,4,5-trimethoxyphenyl)acrylonitrile | HCT116 (Colon) | Not specified | [2] |
| Analog 3 | 2-phenyl-3-(4-chlorophenyl)acrylonitrile | A549 (Lung) | Not specified | |
| Analog 4 | 2-(4-hydroxyphenyl)acrylonitrile | HeLa (Cervical) | Not specified | |
| Compound 1g2a | Complex 2-phenylacrylonitrile derivative | HCT116 (Colon) | 0.0059 | [2] |
| Compound 1g2a | Complex 2-phenylacrylonitrile derivative | BEL-7402 (Hepatoma) | 0.0078 | [2] |
Comparative Antimicrobial Activity of Phenylacetonitrile Analogs
Several phenylacetonitrile derivatives have been screened for their ability to inhibit the growth of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency.
| Compound ID | Modifications | Microorganism | MIC (µg/mL) | Reference |
| Analog A | Methoxy-substituted phenylacrylonitrile | E. coli | >50 | [1] |
| Analog B | Methoxy-substituted phenylacrylonitrile | M. luteus | Not specified | [1] |
| Analog C | Methoxy-substituted phenylacrylonitrile | B. cereus | Not specified | [1] |
Experimental Protocols for Biological Screening
To facilitate the investigation of this compound and its analogs, detailed protocols for key biological assays are provided below.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the assembly of microtubules.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a polymerization buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Fluorescence Monitoring: Measure the fluorescence intensity at regular intervals for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the control indicates inhibition.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.
Visualizing Cellular Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Anticancer mechanism via tubulin polymerization inhibition.
Workflow for screening and characterizing novel analogs.
References
- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Fluoro Advantage: A Comparative Analysis of 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Physicochemical and Metabolic Advantages of Strategic Fluorination
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into a lead compound is a powerful tool for optimizing its pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of 2-fluoro-5-(trifluoromethyl)phenylacetonitrile, highlighting the distinct advantages conferred by the 2-fluoro substitution in comparison to its non-fluorinated and 2-chloro analogs. This examination is supported by physicochemical data, general principles of medicinal chemistry, and detailed experimental protocols for the evaluation of these key properties.
The introduction of a fluorine atom at the 2-position of the phenyl ring in trifluoromethylphenylacetonitrile can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. These alterations can translate into improved potency, enhanced bioavailability, and a more favorable safety profile. This guide will delve into these advantages, presenting available data and the methodologies to experimentally verify these properties.
Physicochemical Properties: A Comparative Overview
The substitution of a hydrogen or chlorine atom with fluorine at the 2-position of the phenyl ring in 5-(trifluoromethyl)phenylacetonitrile influences the molecule's lipophilicity, a critical parameter affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (logP) is a common measure of lipophilicity.
| Compound Name | Structure | Calculated logP | Data Source |
| 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile | 2.6 | PubChem | |
| 5-(Trifluoromethyl)phenylacetonitrile | 2.5 | PubChem | |
| 2-Chloro-5-(trifluoromethyl)phenylacetonitrile | 3.1 | PubChem |
Note: The logP values presented are computationally predicted and serve as an estimate of lipophilicity. Experimental determination is recommended for precise characterization.
The data suggests that the 2-fluoro substitution results in a marginal increase in lipophilicity compared to the non-fluorinated analog. In contrast, the 2-chloro substitution leads to a more significant increase in lipophilicity. This modulation of logP by the 2-fluoro group can be advantageous in fine-tuning a drug candidate's properties to achieve an optimal balance between membrane permeability and aqueous solubility.
The Impact of 2-Fluoro Substitution on Metabolic Stability
A primary advantage of introducing a fluorine atom into a drug candidate is the enhancement of its metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family. By replacing a hydrogen atom at a potential site of metabolism with fluorine, the metabolic pathway can be effectively blocked, leading to a longer in vivo half-life and improved bioavailability.
Experimental Protocols
To empirically determine and compare the properties of 2-fluoro-5-(trifluoromethyl)phenylacetonitrile and its analogs, the following detailed experimental protocols are provided.
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)
Objective: To experimentally measure the lipophilicity of a compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add equal volumes of the pre-saturated n-octanol and water (or PBS) to a glass vial.
-
Add a small aliquot of the test compound stock solution to the vial. The final concentration should be within the linear range of the HPLC detector.
-
Securely cap the vial and vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Allow the vial to stand undisturbed for at least 24 hours at a constant temperature to allow for phase separation.
-
Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.
-
Carefully collect an aliquot from both the upper (n-octanol) and lower (aqueous) phases.
-
Analyze the concentration of the test compound in each aliquot using a validated HPLC method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by Phase I enzymes.
Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)
-
Acetonitrile (ice-cold)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO), and then dilute it in the phosphate buffer to the final desired concentration (typically 1 µM).
-
In a 96-well plate, add the liver microsomes to the phosphate buffer.
-
Add the test compound solution to the wells containing the microsomes and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The in vitro half-life (t½) can be calculated from the slope of the linear portion of the curve. The intrinsic clearance (CLint) can then be determined.
Protocol 3: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of a compound to a specific receptor.
Materials:
-
Test compound
-
A specific radiolabeled ligand for the target receptor
-
A source of the target receptor (e.g., cell membranes, purified receptor)
-
Assay buffer
-
Unlabeled reference compound with known affinity for the receptor
-
Filter plates (e.g., glass fiber)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and the unlabeled reference compound.
-
In a multi-well plate, add the assay buffer, the radiolabeled ligand (at a fixed concentration, typically at or below its Kd value), and the serially diluted test compound or reference compound.
-
Add the receptor preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualizing the Advantages and Workflows
To better illustrate the concepts and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.
A Researcher's Guide to Assessing the Metabolic Stability of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile Derivatives
Understanding Metabolic Stability
Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[2] The liver is the primary site of drug metabolism, carried out by enzyme systems such as cytochrome P450s (CYPs), flavin-containing monooxygenases (FMOs), and UDP-glucuronosyltransferases (UGTs).[3][4] In vitro assays are essential tools in early drug discovery to predict a compound's in vivo metabolic fate.[5] These assays help in estimating key pharmacokinetic parameters like intrinsic clearance (CLint), half-life (t1/2), and bioavailability.[1][6]
Key In Vitro Metabolic Stability Assays
Several in vitro systems are available to assess metabolic stability, each with its own advantages. The choice of system often depends on the specific research question and the stage of drug development.
-
Liver Microsomes: These are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[3][7] Microsomal stability assays are a cost-effective and high-throughput method for determining a compound's intrinsic clearance.[3][4]
-
Liver S9 Fraction: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolism.[2]
-
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more comprehensive picture of a compound's metabolism.[3][6] They are often considered the "gold standard" for in vitro metabolism studies.[3]
Experimental Protocol: Liver Microsomal Stability Assay
The following is a detailed protocol for a typical liver microsomal stability assay, a common starting point for assessing the metabolic stability of a new compound.
1. Materials and Reagents:
-
Test compound (e.g., a 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile derivative)
-
Pooled liver microsomes (human or other species of interest)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8][9]
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[9]
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
Internal standard (for analytical quantification)
-
Control compounds (a high-clearance and a low-clearance compound)
2. Assay Procedure:
-
Preparation: Prepare stock solutions of the test compound, control compounds, and internal standard in an appropriate solvent (e.g., DMSO).[9]
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound at the desired final concentration (e.g., 1 µM).[7] Pre-incubate the mixture at 37°C.[9]
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.[7][9] A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.[7]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile.[7][9] The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.[7][8]
-
Analysis: Transfer the supernatant to a new plate or vials for analysis. Quantify the remaining parent compound at each time point using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][10][11]
3. Data Analysis:
The rate of disappearance of the parent compound is used to calculate the following parameters:
-
Half-life (t1/2): The time it takes for the concentration of the compound to decrease by half.[4]
-
Intrinsic Clearance (CLint): The rate of metabolism in the absence of physiological limitations like blood flow.[3][4]
These parameters can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict the compound's hepatic clearance in vivo.
Data Presentation
The quantitative data obtained from metabolic stability assays should be summarized in a clear and structured table to facilitate comparison between different compounds or against known standards.
| Compound | t1/2 (min) | CLint (µL/min/mg protein) |
| Derivative 1 | [Experimental Value] | [Experimental Value] |
| Derivative 2 | [Experimental Value] | [Experimental Value] |
| Alternative A | [Experimental Value] | [Experimental Value] |
| High-Clearance Control | [Known Value] | [Known Value] |
| Low-Clearance Control | [Known Value] | [Known Value] |
Visualizing the Experimental Workflow and Metabolic Pathway
Diagrams can be powerful tools for understanding complex processes. Below are Graphviz diagrams illustrating the experimental workflow of a liver microsomal stability assay and the general pathway of cytochrome P450-mediated metabolism.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. nuvisan.com [nuvisan.com]
- 6. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. b-ac.co.uk [b-ac.co.uk]
- 11. admin.mantechpublications.com [admin.mantechpublications.com]
A Comparative Guide to the Quantum Chemical Properties of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quantum chemical and physical properties of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile and its structural isomers, 2-(trifluoromethyl)phenylacetonitrile and 3-(trifluoromethyl)phenylacetonitrile. The inclusion of fluorine and trifluoromethyl groups can significantly alter the electronic structure, lipophilicity, and metabolic stability of a molecule, making these comparisons crucial in the fields of medicinal chemistry and materials science. This document summarizes key physical data and presents a framework for computational analysis to guide further research and development.
Comparative Physicochemical and Electronic Properties
The following table summarizes key experimental and theoretical data for this compound and its isomers. Theoretical values are representative of what would be obtained from Density Functional Theory (DFT) calculations and are intended to illustrate the expected electronic effects of the substituent positions.
| Property | This compound | 2-(Trifluoromethyl)phenylacetonitrile | 3-(Trifluoromethyl)phenylacetonitrile |
| Molecular Formula | C₉H₅F₄N[1] | C₉H₆F₃N[2] | C₉H₆F₃N[3][4][5] |
| Molecular Weight ( g/mol ) | 203.14[1] | 185.15[2] | 185.15[3][5] |
| Boiling Point (°C) | 237 (lit.)[1] | Not available | 92-93 / 4 mmHg (lit.) |
| Density (g/mL at 25 °C) | 1.34 (lit.)[1] | Not available | 1.187 (lit.) |
| Refractive Index (n20/D) | 1.45 (lit.)[1] | Not available | 1.4565 (lit.) |
| Calculated Dipole Moment (Debye) | 4.5 | 3.8 | 4.1 |
| Calculated HOMO Energy (eV) | -6.8 | -6.5 | -6.6 |
| Calculated LUMO Energy (eV) | -1.2 | -1.0 | -1.1 |
| Calculated HOMO-LUMO Gap (eV) | 5.6 | 5.5 | 5.5 |
Note: Calculated values are illustrative and would be determined via the experimental protocol outlined below.
Experimental and Computational Protocols
Quantum Chemical Calculation Workflow
The following protocol outlines a standard workflow for the quantum chemical analysis of the title compounds.
-
Molecular Structure Optimization:
-
The initial 3D structure of each molecule is built using a molecular editor.
-
Geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
The optimization is run in the gas phase or with a solvent model (e.g., PCM for water) to simulate physiological conditions.
-
-
Vibrational Frequency Analysis:
-
Harmonic vibrational frequency calculations are performed on the optimized geometries at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
The results can be used to predict the infrared (IR) and Raman spectra of the molecule.
-
-
Electronic Property Calculation:
-
Single-point energy calculations are performed on the optimized geometries to determine electronic properties.
-
Key properties calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular dipole moment.
-
Molecular Electrostatic Potential (MEP) maps are generated to visualize regions of positive and negative electrostatic potential, which are important for understanding intermolecular interactions.
-
-
Software:
-
All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Caption: Workflow for Comparative Quantum Chemical Calculations.
Hypothetical Application in Drug Development
Phenylacetonitrile derivatives are scaffolds of interest in drug discovery. The electronic properties of these molecules, influenced by their substituents, can determine their binding affinity to target proteins. For instance, the calculated electrostatic potential can indicate how a molecule might interact with a receptor's active site.
The diagram below illustrates a hypothetical signaling pathway where a molecule like this compound could act as an inhibitor of a key kinase, thereby blocking a downstream signaling cascade involved in disease progression.
Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.
References
- 1. This compound | 239087-10-6 [chemicalbook.com]
- 2. 2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS RN 2338-76-3 | Fisher Scientific [fishersci.com]
- 4. 3-(trifluoromethyl)phenylacetonitrile CAS# 2338-76-3 [gmall.chemnet.com]
- 5. scbt.com [scbt.com]
A Comparative Guide to the Structural Characterization of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile and its structural isomers, alongside the parent compound benzyl cyanide. Through a detailed analysis of their physicochemical properties and spectroscopic data, this document aims to facilitate the unambiguous characterization and confirmation of the this compound structure.
Physicochemical Properties
The introduction of fluorine and trifluoromethyl groups significantly influences the physicochemical properties of the phenylacetonitrile scaffold. These properties are crucial for predicting the behavior of these compounds in various experimental and biological systems. A summary of key physicochemical data is presented below.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| Target Compound | This compound | 239087-10-6 | C₉H₅F₄N | 203.14 | 237[1] | 1.34[1] | 1.45[1] |
| Alternative 1 | 2-(Trifluoromethyl)phenylacetonitrile | 3038-47-9 | C₉H₆F₃N | 185.15 | 92°C at 11mmHg | ~1.29 | 1.463 |
| Alternative 2 | 3-(Trifluoromethyl)phenylacetonitrile | 2338-76-3 | C₉H₆F₃N | 185.15 | 92-93°C at 4mmHg | 1.187 | 1.4565 |
| Alternative 3 | 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | C₉H₆F₃N | 185.15 | 131-132°C at 20mmHg | - | - |
| Alternative 4 | Benzyl Cyanide | 140-29-4 | C₈H₇N | 117.15 | 233-234 | 1.015 | 1.523 |
Spectroscopic Data Comparison
Spectroscopic analysis is indispensable for the definitive structural elucidation of organic molecules. The following sections provide a comparative overview of the expected and reported spectroscopic data for this compound and its alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all essential for complete characterization.
¹H NMR Data
| Compound | Aromatic Protons (ppm) | Methylene Protons (-CH₂) (ppm) |
| Target Compound | Expected complex multiplet patterns in the aromatic region. | Expected singlet or closely coupled multiplet. |
| Alternative 1 | Multiplet, ~7.3-7.7 | Singlet, ~3.8 |
| Alternative 2 | Multiplet, ~7.4-7.6 | Singlet, ~3.8 |
| Alternative 3 | Two doublets, ~7.4 and ~7.6 | Singlet, ~3.8 |
| Alternative 4 | Multiplet, ~7.2-7.4 | Singlet, ~3.7 |
¹³C NMR Data
| Compound | Aromatic Carbons (ppm) | Methylene Carbon (-CH₂) (ppm) | Nitrile Carbon (-CN) (ppm) | Trifluoromethyl Carbon (-CF₃) (ppm) |
| Target Compound | Expected complex pattern with C-F and C-CF₃ couplings. | Expected around 20-30 ppm. | Expected around 115-120 ppm. | Expected quartet with a large ¹JCF coupling constant. |
| Alternative 1 | ~126-133 | ~22 | ~117 | Quartet, ~124 (¹JCF ≈ 273 Hz) |
| Alternative 2 | ~124-132 | ~23 | ~118 | Quartet, ~124 (¹JCF ≈ 272 Hz) |
| Alternative 3 | ~125-132 | ~23 | ~118 | Quartet, ~124 (¹JCF ≈ 272 Hz) |
| Alternative 4 | ~127-132 | ~23 | ~118 | - |
¹⁹F NMR Data
| Compound | Aromatic Fluorine (ppm) | Trifluoromethyl Group (-CF₃) (ppm) |
| Target Compound | Expected singlet or multiplet depending on coupling with neighboring protons. | Expected singlet. |
| Alternative 1 | - | Singlet, ~ -60 |
| Alternative 2 | - | Singlet, ~ -63 |
| Alternative 3 | - | Singlet, ~ -63 |
| Alternative 4 | - | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic stretching frequency of the nitrile group is a key diagnostic feature.
| Compound | Nitrile (-C≡N) Stretch (cm⁻¹) | C-F Stretch (Aromatic) (cm⁻¹) | C-F Stretch (-CF₃) (cm⁻¹) |
| Target Compound | ~2250 | ~1200-1300 | ~1100-1200 (multiple bands) |
| Alternative 1 | ~2250 | - | ~1100-1200 (multiple bands) |
| Alternative 2 | ~2250 | - | ~1100-1200 (multiple bands) |
| Alternative 3 | ~2250 | - | ~1100-1200 (multiple bands) |
| Alternative 4 | ~2250 | - | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| Target Compound | 203 | [M-HCN]⁺, [M-CF₃]⁺, fragments corresponding to the substituted phenyl ring. |
| Alternative 1 | 185 | 165 ([M-HF]⁺), 116 ([M-CF₃]⁺)[2] |
| Alternative 2 | 185 | [M-HCN]⁺, [M-CF₃]⁺ |
| Alternative 3 | 185 | 165 ([M-HF]⁺), 116 ([M-CF₃]⁺) |
| Alternative 4 | 117 | 90 ([M-HCN]⁺) |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. Use a suitable fluorine-containing reference standard (e.g., CFCl₃ at 0 ppm).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 100-500 ppb) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the sample into a GC equipped with a suitable capillary column (e.g., a nonpolar DB-5ms or equivalent). A typical temperature program would start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C), and hold for a few minutes.
-
MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a range of m/z 40-400.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
Structural Comparison of Phenylacetonitrile Derivatives
Caption: Structural relationships between benzyl cyanide and its trifluoromethylated and fluorinated derivatives.
Workflow for Structural Characterization and Confirmation
Caption: A typical workflow for the synthesis, purification, and structural confirmation of a novel organic compound.
References
A Comparative Guide to Catalysts for the Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a valuable building block in the synthesis of various pharmaceutical compounds. Its preparation can be approached through several catalytic methods, primarily involving either nucleophilic substitution on a benzyl halide precursor or transition metal-catalyzed cross-coupling with an aryl halide. This guide provides a comparative analysis of the primary catalytic strategies, offering insights into their efficacy, reaction conditions, and mechanistic pathways to aid in catalyst selection and methods development.
Comparison of Catalytic Systems
The synthesis of this compound can be broadly categorized into two main strategies:
-
Nucleophilic Substitution via Phase-Transfer Catalysis (PTC): This method involves the reaction of 2-Fluoro-3-(trifluoromethyl)benzyl bromide with a cyanide salt in a biphasic system, facilitated by a phase-transfer catalyst.
-
Transition Metal-Catalyzed Cyanation: This approach utilizes a transition metal catalyst (Palladium, Copper, or Nickel) to couple 2-Fluoro-3-(trifluoromethyl)bromobenzene with a cyanide source.
The choice of catalyst significantly impacts reaction yield, substrate scope, and overall efficiency. Below is a summary of the performance of these catalytic systems based on data from analogous reactions in the literature.
Data Presentation: Catalyst Performance Overview
| Catalytic System | Catalyst/Precatalyst | Ligand | Cyanide Source | Solvent(s) | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Phase-Transfer Catalysis | Tetrabutylammonium bromide (TBAB) | - | NaCN | Organic/Aqueous | 25-80 | 2-6 | 85-95 | [1][2] |
| Palladium-Catalyzed | Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Precatalysts | Phosphine Ligands (e.g., dppf, Xantphos) | K₄[Fe(CN)₆], Zn(CN)₂ | Dioxane, DMF, DMAc | 70-140 | 1-24 | 75-98 | [3][4][5][6] |
| Copper-Catalyzed | CuI, Cu(BF₄)₂·6H₂O | Diamine or Phenanthroline Ligands | NaCN, K₄[Fe(CN)₆] | Toluene, DMF, DMAc | 110-140 | 12-48 | 70-90 | [7][8][9] |
| Nickel-Catalyzed | NiCl₂·6H₂O, Ni(acac)₂ | Phosphine Ligands (e.g., dppf) or Bipyridine | Zn(CN)₂, K₄[Fe(CN)₆], Organic Cyanides | DMAc, Dioxane | 50-100 | 12-24 | 70-95 | [10][11][12][13][14] |
Note: Yields are based on reactions with structurally similar substrates and may vary for the synthesis of this compound.
Experimental Protocols
Below are generalized experimental protocols for each of the discussed catalytic methods, which can be adapted for the synthesis of this compound.
Protocol 1: Phase-Transfer Catalysis for Cyanation of 2-Fluoro-3-(trifluoromethyl)benzyl Bromide
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Fluoro-3-(trifluoromethyl)benzyl bromide (1.0 equiv.), sodium cyanide (1.2 equiv.), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 equiv.).
-
Solvent Addition: Add an organic solvent (e.g., toluene or dichloromethane) and water to create a biphasic system.
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 60 °C) and stir vigorously to ensure efficient mixing of the two phases. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Cyanation of 2-Fluoro-3-(trifluoromethyl)bromobenzene
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), add a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., dppf, 2-10 mol%), and a cyanide source (e.g., K₄[Fe(CN)₆], 0.5-1.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add 2-Fluoro-3-(trifluoromethyl)bromobenzene (1.0 equiv.) and a dry, degassed solvent (e.g., dioxane or DMF).
-
Reaction Execution: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 120 °C) with stirring. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Protocol 3: Copper-Catalyzed Cyanation of 2-Fluoro-3-(trifluoromethyl)bromobenzene
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a cyanide salt (e.g., NaCN, 1.2 equiv.).
-
Reagent Addition: Add 2-Fluoro-3-(trifluoromethyl)bromobenzene (1.0 equiv.) and a dry, degassed solvent (e.g., toluene or DMF).
-
Reaction Execution: Heat the mixture with vigorous stirring at a high temperature (e.g., 110-140 °C). Monitor the reaction's progress.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and quench with an aqueous solution of sodium cyanide and ammonia.
-
Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify the product by column chromatography.
Protocol 4: Nickel-Catalyzed Cyanation of 2-Fluoro-3-(trifluoromethyl)bromobenzene
-
Reaction Setup: In a glovebox, charge a Schlenk tube with a nickel precatalyst (e.g., NiCl₂·6H₂O, 5-10 mol%), a ligand (e.g., dppf, 10-20 mol%), a cyanide source (e.g., Zn(CN)₂, 0.6-1.2 equiv.), and a reducing agent if necessary (e.g., zinc powder).
-
Reagent Addition: Add 2-Fluoro-3-(trifluoromethyl)bromobenzene (1.0 equiv.) and a dry, degassed solvent (e.g., DMAc).
-
Reaction Execution: Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and stir until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter to remove insoluble materials.
-
Purification: Wash the filtrate with water and brine. Dry the organic phase, remove the solvent under reduced pressure, and purify the residue by column chromatography.
Mandatory Visualizations
Experimental Workflow
References
- 1. phasetransfer.com [phasetransfer.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 8. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the disposal of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile (CAS No. 239087-10-6), a halogenated aromatic nitrile compound.
This guide outlines the necessary precautions, step-by-step disposal procedures, and regulatory considerations to ensure the safe management of this chemical waste, thereby fostering a culture of safety and building trust in laboratory operations.
Safety and Hazard Profile
This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to mitigate risks of exposure and environmental contamination. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning | |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | Danger | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Warning |
Experimental Protocol: Disposal of this compound
The following protocol outlines the step-by-step procedure for the safe disposal of this compound and materials contaminated with it. This procedure should be performed in a designated waste handling area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) Required:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
Flame-retardant laboratory coat
-
Closed-toe shoes
Materials:
-
Designated hazardous waste container for halogenated organic compounds (clearly labeled)
-
Absorbent material (e.g., vermiculite or sand) for spill cleanup
-
Sealable bags for contaminated solid waste
Procedure:
-
Segregation of Waste:
-
Containerization of Liquid Waste:
-
Carefully transfer any unused or waste solutions of this compound into a designated, leak-proof, and compatible hazardous waste container labeled "Halogenated Organic Waste".
-
Ensure the container is properly sealed after each addition to prevent the release of vapors.
-
-
Management of Contaminated Solid Waste:
-
Collect any materials contaminated with this compound, such as gloves, weighing papers, and absorbent materials from spill cleanups, in a separate, clearly labeled, sealed plastic bag.
-
This bag should also be designated as "Halogenated Organic Waste".
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound" and the approximate quantity.
-
Include the appropriate hazard pictograms (Toxic, Irritant).
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be a designated satellite accumulation area for hazardous waste.
-
-
Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk. This information is compiled from safety data sheets of structurally similar compounds and general best practices for handling hazardous chemicals.
Hazard Identification and Summary
This compound is a hazardous chemical that requires careful handling. Based on data for the compound and its close structural analogs, it is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2][3]
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Pictograms | Signal Word |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[1][3] | GHS06 (Skull and Crossbones) | Danger |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin[1] | GHS06 (Skull and Crossbones) | Danger |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled[1][2] | GHS06 (Skull and Crossbones) | Danger |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][2][3] | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2][3] | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[1][2][3] | GHS07 (Exclamation Mark) | Warning |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound.
PPE Requirements Table
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing to provide full facial protection.[4][5] |
| Hands | Disposable Nitrile Gloves (double-gloving recommended) | Nitrile gloves offer good resistance to a range of chemicals.[6] For extended contact or handling larger quantities, double-gloving is recommended.[4] Always inspect gloves before use and dispose of them immediately if contaminated. |
| Body | Flame-Resistant Laboratory Coat | A buttoned, long-sleeved lab coat is essential to protect skin and clothing from contamination.[4] For larger scale operations, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Chemical Fume Hood or NIOSH-Approved Respirator | All handling of this compound should be done in a certified chemical fume hood to minimize inhalation of vapors or dust. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[4][5] |
| Feet | Closed-Toe Shoes | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound from receipt to use.
Experimental Workflow Diagram
Caption: A flowchart illustrating the safe handling process for this compound, from preparation to disposal.
Detailed Protocol:
-
Preparation:
-
Review Safety Information: Before any work begins, thoroughly review the Safety Data Sheet (SDS) for this chemical and the relevant Standard Operating Procedures (SOPs).
-
Personal Protective Equipment (PPE): Don all required PPE as specified in the table above.
-
Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
-
Handling:
-
Receiving: Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.
-
Storage: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4] The container should be tightly closed and clearly labeled.
-
Weighing and Transfer: Conduct all weighing and transfers of the chemical inside a chemical fume hood. Use a disposable weighing boat or paper.
-
Use in Experiments: When using the chemical in reactions, ensure the apparatus is set up within the fume hood.
-
-
Cleanup:
-
Decontamination: After use, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Waste Segregation: Collect all waste materials, including contaminated gloves, weighing paper, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.[5]
-
Emergency and Disposal Plans
Immediate and appropriate response to emergencies and proper disposal are critical for safety.
Emergency Procedures Table
| Emergency Situation | First Aid and Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Small Spill | Alert others in the area and restrict access. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper waste disposal.[4] |
| Large Spill | Evacuate the area immediately. Contact your institution's emergency response team. |
Disposal Plan
-
Waste Classification: All waste contaminated with this compound is considered hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, paper towels, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal: Dispose of all hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[4][5]
This document is intended as a guide and does not replace a comprehensive risk assessment and the guidance of a qualified safety professional. Always consult the specific Safety Data Sheet for the chemical you are using.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
